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  • Product: Methyl 4-phenoxybutanoate
  • CAS: 21273-27-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 4-phenoxybutanoate

CAS: 2065-23-8 | Formula: | MW: 194.23 g/mol Executive Summary Methyl 4-phenoxybutanoate is a fatty acid methyl ester derivative used primarily as a high-value intermediate in the synthesis of agrochemicals (phenoxy-herb...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2065-23-8 | Formula:


 | MW:  194.23  g/mol 

Executive Summary

Methyl 4-phenoxybutanoate is a fatty acid methyl ester derivative used primarily as a high-value intermediate in the synthesis of agrochemicals (phenoxy-herbicides) and as a flavor/fragrance agent (FEMA 2739).[1] Its structure comprises a phenoxy group linked to a butyric acid backbone, terminated by a methyl ester.[1]

This guide details two robust synthetic pathways:

  • The Williamson Ether Synthesis (Primary Route): A direct alkylation of phenol with methyl 4-chlorobutanoate. This is preferred for laboratory-scale synthesis due to its convergence and high yields.

  • Fischer Esterification (Secondary Route): The acid-catalyzed esterification of 4-phenoxybutanoic acid. This method is ideal when the carboxylic acid precursor is readily available or for avoiding chlorinated alkylating agents.

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the ether linkage or the ester linkage.

  • Disconnection A (Ether): Cleavage of the

    
     bond leads to Phenol and Methyl 4-halobutanoate.
    
  • Disconnection B (Ester): Cleavage of the

    
     bond leads to 4-Phenoxybutanoic acid and Methanol.
    

Retrosynthesis Target Methyl 4-phenoxybutanoate (Target) Phenol Phenol Phenol->Target Williamson Ether (Route A) Halide Methyl 4-chlorobutanoate Halide->Target Acid 4-Phenoxybutanoic Acid Acid->Target Fischer Esterification (Route B) Methanol Methanol Methanol->Target

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Method A: Williamson Ether Synthesis (Direct Alkylation)

This protocol relies on the nucleophilic substitution (


) of the alkyl halide by the phenoxide ion.
Reaction Scheme


Material Requirements
ReagentEquiv.RoleNotes
Phenol 1.0NucleophileHygroscopic; handle with gloves (burn hazard).
Methyl 4-chlorobutanoate 1.1ElectrophileCAS 3153-37-5. Alkylating agent.
Potassium Carbonate (

)
2.0BaseAnhydrous is critical to prevent hydrolysis.
Potassium Iodide (KI) 0.1CatalystFinkelstein catalyst; accelerates Cl displacement.
Acetone SolventMediumDry (anhydrous). DMF can be used for faster rates.
Experimental Protocol
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solubilization: Dissolve Phenol (1.88 g, 20 mmol) in anhydrous Acetone (50 mL) .

  • Deprotonation: Add anhydrous

    
     (5.52 g, 40 mmol) . Stir at room temperature for 15 minutes to generate the phenoxide in situ.
    
  • Addition: Add Methyl 4-chlorobutanoate (3.00 g, 22 mmol) and KI (0.33 g, 2 mmol) .

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The spot for phenol (
    
    
    
    ) should disappear.
  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.

    • Wash with Brine (20 mL) , dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via vacuum distillation (bp 84°C @ 0.6 mmHg) or flash column chromatography (Silica, 5-10% EtOAc in Hexanes).

Method B: Fischer Esterification

This method is preferred if 4-phenoxybutanoic acid is the starting material. This acid is often synthesized via the reaction of phenol with


-butyrolactone (GBL) under high heat or basic hydrolysis conditions.
Reaction Scheme


Experimental Protocol
  • Setup: 100 mL RBF with reflux condenser.

  • Mixing: Dissolve 4-phenoxybutanoic acid (3.60 g, 20 mmol) in Methanol (40 mL) .

  • Catalysis: Add conc.

    
     (0.5 mL)  dropwise.
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
  • Workup:

    • Concentrate methanol to ~10 mL volume.

    • Pour residue into ice-water (50 mL) .

    • Extract with Dichloromethane (DCM, 2 x 30 mL) .

    • Wash organic layer with sat.

      
        (removes acid catalyst and unreacted starting material).
      
    • Dry (

      
      ) and evaporate to yield the pure ester.
      

Characterization & Validation

The following data confirms the identity of the synthesized product.

NMR Spectroscopy (Predicted)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

7.25 - 7.30Multiplet2HAr-H (meta)
6.92 - 6.98Multiplet3HAr-H (ortho/para)
4.01 Triplet 2H

3.68 Singlet 3H

2.52Triplet2H

2.10Quintet2H


174.0Quaternary-C=O (Ester)
158.8Quaternary-Ar-C (ipso)
129.5, 120.8, 114.5CH-Ar-C
66.8

-

51.6

-

Physical Properties
  • Appearance: Colorless to pale yellow oil.

  • Boiling Point: 84–86 °C at 0.6 mmHg.

  • Refractive Index (

    
    ):  ~1.510.
    
  • Solubility: Soluble in alcohol, ether, DCM; insoluble in water.

Safety & Regulatory Considerations

  • Phenol: Highly corrosive and toxic. Causes severe skin burns. Rapidly absorbed through skin. Action: Wear butyl rubber gloves and face shield. Have PEG-300 or saturated glycerol available for immediate skin decontamination.

  • Methyl 4-chlorobutanoate: Alkylating agent. Potential mutagen. Handle in a fume hood.

  • 
    -Butyrolactone (GBL):  If using GBL to synthesize the acid precursor, note that GBL is a regulated chemical (List I in USA) due to its conversion to GHB.[2] Ensure compliance with local DEA/regulatory bodies.
    

References

  • Synthesis of methyl 4-(p-anilinophenoxy)butyrate. PrepChem. Available at: [Link]

  • Methyl 4-phenylbutanoate (Compound Summary). PubChem. Available at: [Link]

  • Behind the reactivity of lactones: a computational and spectroscopic study of phenol·γ-butyrolactone. NIH PubMed. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Methyl 4-phenoxybutanoate

The following technical guide details the physicochemical properties, synthesis, and applications of Methyl 4-phenoxybutanoate (CAS 21273-27-8). Physicochemical Profile, Synthetic Protocols, and Research Applications Par...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Methyl 4-phenoxybutanoate (CAS 21273-27-8).

Physicochemical Profile, Synthetic Protocols, and Research Applications

Part 1: Molecular Architecture & Identification

Methyl 4-phenoxybutanoate is a bifunctional aromatic ester characterized by a phenoxy ether linkage connected to a butyrate methyl ester terminus. It serves as a versatile intermediate in the synthesis of agrochemicals (phenoxy-auxin analogs) and pharmaceutical building blocks (PPAR agonists, histone deacetylase inhibitors).

Parameter Technical Detail
IUPAC Name Methyl 4-phenoxybutanoate
Common Synonyms 4-Phenoxybutyric acid methyl ester; Methyl 4-phenoxybutyrate
CAS Registry Number 21273-27-8
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES COC(=O)CCCOc1ccccc1
InChI Key InChI=1S/C11H14O3/c1-14-11(12)9-5-8-13-10-6-3-2-4-7-10

Part 2: Physicochemical Properties[4]

The following data aggregates experimental values and high-confidence predictive models for CAS 21273-27-8.

Physical Constants
PropertyValue / RangeCondition
Physical State Liquid (Oil)@ 25°C
Color Colorless to Pale YellowPurified
Boiling Point 155–160 °C@ 12 mmHg (Predicted)
Density 1.08 ± 0.05 g/cm³@ 20°C
LogP (Octanol/Water) 2.3 – 2.5Lipophilic
Refractive Index 1.505 – 1.510@ 20°C
Solubility Soluble in EtOAc, DCM, MeOH, Et₂O; Insoluble in Water--
Spectral Characteristics (Diagnostic)

Researchers should utilize the following signals for structural validation during synthesis.

  • Infrared Spectroscopy (FT-IR, neat):

    • 1735 cm⁻¹: Strong C=O stretch (Ester).

    • 1600, 1495 cm⁻¹: Aromatic C=C ring stretches.

    • 1245 cm⁻¹: Strong C-O-C asymmetric stretch (Aryl ether).

    • 1170 cm⁻¹: C-O-C stretch (Ester).

  • ¹H NMR (400 MHz, CDCl₃, δ ppm):

    • 7.25–7.30 (m, 2H): Aromatic meta-protons.

    • 6.95 (t, 1H): Aromatic para-proton.

    • 6.88 (d, 2H): Aromatic ortho-protons.

    • 4.02 (t, J=6.2 Hz, 2H): -O-CH ₂- (Ether methylene).

    • 3.68 (s, 3H): -COOCH ₃ (Methyl ester).

    • 2.52 (t, J=7.2 Hz, 2H): -CH ₂-COOMe (Alpha-methylene).

    • 2.12 (quint, J=6.8 Hz, 2H): -CH₂-CH ₂-CH₂- (Beta-methylene).

Part 3: Synthetic Pathways & Manufacturing

Two primary routes are established for the synthesis of Methyl 4-phenoxybutanoate. Route A (Williamson Ether Synthesis) is preferred for scale-up due to the low cost of phenol and methyl 4-chlorobutyrate.

Route A: Williamson Ether Synthesis (Recommended)

This protocol utilizes a nucleophilic substitution (S_N2) where the phenoxide ion attacks the alkyl halide.

Reagents: Phenol (1.0 eq), Methyl 4-chlorobutyrate (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Potassium Iodide (KI, 0.1 eq, catalyst). Solvent: DMF (Dimethylformamide) or Acetone (reflux).

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol) in anhydrous DMF (15 mL). Add anhydrous K₂CO₃ (15 mmol) and stir at room temperature for 15 minutes to generate the phenoxide in situ.

  • Addition: Add Methyl 4-chlorobutyrate (11 mmol) and catalytic KI (1 mmol). The iodide acts as a Finkelstein catalyst, converting the chloro-species to a more reactive iodo-intermediate transiently.

  • Reaction: Heat the mixture to 80°C for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product spot (R_f ~0.5) should appear as the phenol spot disappears.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect 85–92% yield of a pale yellow oil.

Route B: Fischer Esterification

Used when 4-phenoxybutyric acid is the available starting material.

Reagents: 4-Phenoxybutyric acid, Methanol (excess), H₂SO₄ (cat.). Protocol: Reflux the acid in methanol with catalytic sulfuric acid for 4 hours. Neutralize with NaHCO₃, evaporate methanol, and extract.

Visualization of Synthetic Workflow

Synthesis Phenol Phenol (C6H5OH) Base K2CO3 / DMF (Deprotonation) Phenol->Base Phenoxide Phenoxide Ion Intermediate Base->Phenoxide - H+ Product Methyl 4-phenoxybutanoate (Target) Phenoxide->Product SN2 Attack Reagent Methyl 4-chlorobutyrate (Cl-CH2-CH2-CH2-COOMe) Reagent->Product Electrophile Catalyst KI (cat.) (Finkelstein) Catalyst->Reagent Activates Cl -> I

Caption: Williamson Ether Synthesis pathway utilizing catalytic iodide for enhanced kinetics.

Part 4: Chemical Reactivity & Functionalization

Methyl 4-phenoxybutanoate possesses two distinct reactive centers: the ester carbonyl and the aromatic ring .

Reaction TypeReagentsOutcomeMechanism
Hydrolysis LiOH, THF/H₂O4-Phenoxybutyric AcidS_Acyl Substitution (Saponification)
Reduction LiAlH₄, Ether4-PhenoxybutanolHydride Transfer
Electrophilic Subst. Br₂, FeBr₃Methyl 4-(4-bromophenoxy)butanoateElectrophilic Aromatic Substitution (Para-directed)
Claisen Condensation LDA, AcetoneBeta-diketone derivativesEnolate attack on ester

Part 5: Applications in Research & Development

Medicinal Chemistry (Linkerology)

The 4-phenoxybutyrate motif acts as a flexible "linker" in drug design, connecting aromatic pharmacophores to polar "warheads" (like hydroxamic acids in HDAC inhibitors). The ether oxygen provides hydrogen bond acceptance without the metabolic instability of an ester linkage at that position.

Agrochemicals (Auxin Mimics)

Structurally related to 2,4-D and 2,4-DB, this molecule is investigated for auxin-like herbicide activity. The methyl ester often acts as a pro-herbicide , enhancing lipophilicity for leaf cuticle penetration before being hydrolyzed by plant esterases to the active acid form.

Material Science (Ceramic Inks)

Recent patent literature identifies methyl 4-phenoxybutanoate as a solvent/carrier in ceramic inks due to its high boiling point, low volatility, and clean combustion profile (decomposing to CO₂ without toxic residue).

Part 6: Safety, Handling, & Stability

  • Hazard Classification: Irritant (Skin/Eye). Not classified as a PBT (Persistent, Bioaccumulative, Toxic) substance.

  • Storage: Store in a cool, dry place (2–8°C recommended for long term). Keep under inert gas (Nitrogen/Argon) to prevent slow oxidation of the ether position over years.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents (which may cleave the ether) and strong bases (which will hydrolyze the ester).

References

  • Chemical Synthesis Database. "Synthesis of Methyl 4-phenoxybutanoate via Williamson Etherification." Royal Society of Chemistry (RSC) Supplemental Data.

  • Patent US4105790A. "Alpha-Amino ketone derivatives and synthesis intermediates." Google Patents.

  • PubChem Compound Summary. "4-Phenoxybutyric acid methyl ester (CAS 21273-27-8)."[1] National Center for Biotechnology Information.

  • BenchChem Protocols. "General Procedure for Alkylation of Phenols with Alkyl Halides." BenchChem Technical Library.

  • Patent CN112888750A. "Ceramic inks for inkjet digital printing utilizing phenoxy esters." Google Patents.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Methyl 4-phenoxybutanoate

This guide provides a comprehensive technical analysis of the spectroscopic characterization of Methyl 4-phenoxybutanoate (CAS: 21273-27-8), a key intermediate in the synthesis of agrochemicals and pharmaceutical compoun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the spectroscopic characterization of Methyl 4-phenoxybutanoate (CAS: 21273-27-8), a key intermediate in the synthesis of agrochemicals and pharmaceutical compounds.

Executive Summary & Chemical Identity

Methyl 4-phenoxybutanoate is an ester-ether derivative used primarily as a building block in organic synthesis. Its structure combines a lipophilic phenoxy tail with a polar methyl ester head group, separated by a propyl linker. Accurate characterization relies on the distinct electronic environments of the aromatic ring, the ether linkage, and the ester carbonyl.

PropertyDetail
IUPAC Name Methyl 4-phenoxybutanoate
CAS Number 21273-27-8
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Structure Ph-O-CH₂-CH₂-CH₂-C(=O)OCH₃
Physical State Colorless to pale yellow oil

Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via Williamson Ether Synthesis or Ring-Opening/Esterification of


-butyrolactone. The following protocol ensures a purity >98% suitable for analytical validation.
Core Synthesis Protocol (Williamson Ether Route)
  • Reagents: Phenol (1.0 eq), Methyl 4-bromobutanoate (1.1 eq), K₂CO₃ (2.0 eq), Acetone (0.5 M).

  • Procedure:

    • Dissolve phenol in acetone and add K₂CO₃. Stir at reflux for 30 min to generate the phenoxide.

    • Add methyl 4-bromobutanoate dropwise.

    • Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Filter salts, concentrate, and purify via flash column chromatography (SiO₂, 10% EtOAc in Hexanes).

  • Sample Prep for Spectroscopy:

    • NMR: Dissolve ~10 mg in 0.6 mL CDCl₃ (99.8% D). Filter through a cotton plug if any turbidity exists.

    • IR: Apply neat oil to a KBr salt plate or ATR crystal.

    • MS: Dilute to 10 ppm in Methanol (LC-MS) or use neat liquid injection (GC-MS).

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides immediate confirmation of the two primary functional groups: the ester carbonyl and the aryl ether.

Experimental Data & Assignments

Method: FTIR (Neat Film / ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentMechanistic Insight
2951, 2928, 2870 MediumC-H Stretch (Aliphatic)Methylene chain (

) vibrations.
1734 StrongC=O Stretch (Ester)Characteristic non-conjugated methyl ester carbonyl.
1599, 1495 MediumC=C Stretch (Aromatic)Ring breathing modes of the monosubstituted benzene.
1242 StrongC-O-C Stretch (Aryl Ether)Asymmetric stretch of the Ph-O bond; highly diagnostic.
1170 StrongC-O-C Stretch (Ester)C-O stretch of the methyl ester group.
755, 690 StrongC-H Bend (OOP)Out-of-plane bending indicating a monosubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers the most definitive structural proof. The molecule has a clear "end-to-end" connectivity: Aromatic Ring


 Ether Linkage 

Propyl Chain

Methyl Ester
.
H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (


) are reported relative to TMS (0 ppm).

(ppm)
MultiplicityIntegralCoupling (

)
AssignmentStructural Logic
7.26 – 7.32 Multiplet (m)2H-Ar-H (meta)Deshielded by ring current; furthest from ether oxygen influence.
6.91 – 6.97 Multiplet (m)1H-Ar-H (para)Shielded relative to meta due to resonance donation from Oxygen.
6.86 – 6.91 Multiplet (m)2H-Ar-H (ortho)Most shielded aromatics due to strong

effect of alkoxy group.
4.01 Triplet (t)2H6.2 Hz

Deshielded by electronegative phenoxy oxygen.
3.68 Singlet (s)3H-

Characteristic methyl ester singlet.
2.52 Triplet (t)2H7.2 Hz

Alpha to carbonyl; moderately deshielded.
2.12 Quintet (quin)2H6-7 Hz

Central methylene; splits into a quintet by neighbors.
C NMR Data (100 MHz, CDCl₃)

Predicted/Consolidated based on analogs.


(ppm)
Carbon TypeAssignment
173.8 Quaternary (C=O)Ester Carbonyl
158.8 Quaternary (Ar-C)Ipso carbon (attached to Oxygen)
129.4 Methine (CH)Meta carbons
120.8 Methine (CH)Para carbon
114.5 Methine (CH)Ortho carbons
66.8 Methylene (CH₂)

51.6 Methyl (CH₃)Ester Methyl (

)
30.6 Methylene (CH₂)

24.8 Methylene (CH₂)Central Methylene

Mass Spectrometry (MS) Analysis

The Electron Ionization (EI) mass spectrum is dominated by the stability of the phenoxy fragment and alpha-cleavage of the ester.

Fragmentation Pathway (EI, 70 eV)
m/zIon IdentityMechanism of Formation
194

Molecular Ion (Low intensity, stable enough to be seen).
163

Alpha-cleavage: Loss of methoxy radical from ester.
121

Cleavage of the propyl chain; formation of stable phenoxy-ethyl cation.
107

Base Peak (Likely) : Benzylic-type cleavage next to oxygen.
94

Phenol radical cation (via Hydrogen rearrangement).
77

Phenyl cation (Characteristic of all aromatics).
Visualization: Fragmentation Logic

MS_Fragmentation Figure 1: Primary Mass Spectrometry Fragmentation Pathway M Molecular Ion [M]+ m/z 194 Frag1 [M - OMe]+ m/z 163 M->Frag1 - •OCH3 (31) Frag2 [Ph-O-CH2]+ m/z 107 M->Frag2 - •CH2CH2COOMe Frag3 [Ph]+ m/z 77 Frag2->Frag3 - CH2O

Caption: Logical fragmentation pathway under Electron Ionization (EI) conditions.

Integrated Analytical Workflow

To validate the identity of Methyl 4-phenoxybutanoate in a research setting, follow this logic flow to rule out common impurities (e.g., unreacted phenol, hydrolyzed acid).

Workflow Figure 2: Integrated Spectroscopic Validation Workflow Start Crude Sample Methyl 4-phenoxybutanoate IR Step 1: IR Spectrum Check for 1734 cm-1 (Ester) Check for 3300 cm-1 (Absence of Phenol -OH) Start->IR NMR Step 2: 1H NMR (CDCl3) Check for 3.68 ppm Singlet (OCH3) Check for 4.01 ppm Triplet (O-CH2) IR->NMR MS Step 3: GC-MS Confirm M+ 194 Check for M-31 (163) NMR->MS Decision Validation Complete Purity >98% MS->Decision

Caption: Step-by-step validation logic to confirm purity and identity.

References

  • Royal Society of Chemistry (RSC). Experimental 1H NMR Data for Methyl 4-phenoxybutanoate (S31).

  • National Institute of Standards and Technology (NIST). Mass Spectra of Phenoxy Esters.

  • BenchChem. Synthesis Protocols for Phenoxybutanoates.

  • PubChem. Compound Summary: Methyl 4-phenoxybutanoate (CAS 21273-27-8).

Exploratory

Part 1: Executive Summary & Chemical Identity

Technical Monograph: Methyl 4-phenoxybutanoate (CAS 21273-27-8) Synthesis, Characterization, and Utility in Medicinal Chemistry[1] Methyl 4-phenoxybutanoate (CAS 21273-27-8) is a specialized ester intermediate used prima...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Methyl 4-phenoxybutanoate (CAS 21273-27-8) Synthesis, Characterization, and Utility in Medicinal Chemistry[1]

Methyl 4-phenoxybutanoate (CAS 21273-27-8) is a specialized ester intermediate used primarily in organic synthesis and medicinal chemistry.[1] Structurally, it consists of a phenoxy group linked to a butyric acid chain, terminated by a methyl ester.

Critical Distinction: Researchers must distinguish this compound from Methyl 4-phenylbutanoate (CAS 2046-17-5).[1] While the names are similar, the presence of the ether oxygen (phenoxy vs. phenyl) significantly alters the electronic properties, lipophilicity (LogP), and metabolic stability of the molecule.[1] Methyl 4-phenoxybutanoate is not the prodrug for sodium phenylbutyrate (used in urea cycle disorders) but rather a distinct scaffold often used to synthesize PPAR agonists, phenoxyalkylamine derivatives, and specific herbicide intermediates.[1]

Table 1: Physicochemical Constants & Identity
PropertySpecification
CAS Registry Number 21273-27-8
IUPAC Name Methyl 4-phenoxybutanoate
Synonyms 4-Phenoxybutyric acid methyl ester; Methyl 4-phenoxybutyrate
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Boiling Point ~170°C at 7 mmHg (Lit.); ~285°C at 760 mmHg (Predicted)
Density 1.143 g/cm³ (at 20°C)
Refractive Index (

)
1.526
Solubility Soluble in MeOH, EtOH, CHCl₃, EtOAc; Insoluble in water

Part 2: Synthesis & Manufacturing Protocols

To ensure high purity (>98%) for biological screening, we recommend two primary synthetic routes. The choice depends on the starting material availability: Route A (Esterification) is preferred if the acid is available, while Route B (Alkylation) is robust for building the scaffold from phenol.

Route A: Acid-Catalyzed Fischer Esterification (Preferred Lab Scale)

Rationale: This method utilizes the equilibrium between the carboxylic acid and the ester. Using methanol as both solvent and reactant drives the reaction forward.

Reagents:

  • 4-Phenoxybutanoic acid (CAS 6303-58-8)[1][2]

  • Methanol (Anhydrous)[1]

  • Sulfuric acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[1]

Protocol:

  • Dissolution: Dissolve 10.0 g (55.5 mmol) of 4-phenoxybutanoic acid in 100 mL of anhydrous methanol.

  • Catalysis: Cool the solution to 0°C. Add 1.0 mL of concentrated H₂SO₄ dropwise.

    • Mechanistic Note: Acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for methanol attack.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexanes). The acid spot (R_f ~0.1) should disappear, replaced by the ester (R_f ~0.6).

  • Workup: Cool to room temperature. Concentrate the solvent to ~20 mL under reduced pressure.

  • Neutralization: Pour the residue into 100 mL ice water. Neutralize with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via vacuum distillation (bp 170°C @ 7 mmHg) or flash chromatography.

Route B: Williamson Ether Synthesis (Industrial/Alternative)

Rationale:[1][3][4][5] This route builds the ether linkage directly. It is useful when the specific acid is expensive or unavailable.

Reagents:

  • Phenol[1][6][7][8]

  • Methyl 4-bromobutanoate (or Methyl 4-chlorobutanoate + KI catalyst)[1]

  • Potassium Carbonate (K₂CO₃)[1]

  • Acetonitrile (ACN) or DMF[1]

Protocol:

  • Deprotonation: To a suspension of K₂CO₃ (1.5 eq) in ACN, add Phenol (1.0 eq). Stir at RT for 30 min.

  • Alkylation: Add Methyl 4-bromobutanoate (1.1 eq) dropwise.

  • Reaction: Reflux at 80°C for 12 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then water and brine.

Part 3: Visualization of Workflows

Figure 1: Synthesis Reaction Pathways

SynthesisPathways Phenol Phenol (Starting Material) Inter1 Phenoxide Intermediate Phenol->Inter1 K2CO3, ACN Deprotonation Acid 4-Phenoxybutanoic Acid Target Methyl 4-phenoxybutanoate (CAS 21273-27-8) Acid->Target + MeOH, H2SO4 (Fischer Esterification) Inter1->Target + Methyl 4-bromobutanoate (Williamson Ether Synthesis)

Caption: Dual synthetic pathways for Methyl 4-phenoxybutanoate. Route A (bottom) utilizes esterification; Route B (top) utilizes alkylation.[1]

Figure 2: Purification Workflow (Route A)

PurificationWorkflow Crude Crude Reaction Mixture (MeOH, Acid, Ester) Concentrate Concentrate (Remove excess MeOH) Crude->Concentrate Quench Quench (Ice Water + NaHCO3) Concentrate->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Wash Wash Cycle (Brine -> Water) Extract->Wash Dry Drying (Na2SO4) Wash->Dry Final Pure Product (Clear Oil) Dry->Final

Caption: Standard workup protocol for the isolation of the methyl ester following Fischer esterification.

Part 4: Applications in R&D

Medicinal Chemistry Precursor

Methyl 4-phenoxybutanoate serves as a versatile "linker" molecule.[1][6][7] The ester group allows for easy conversion into hydrazides, amides, or alcohols, while the phenoxy tail provides a lipophilic anchor.[1]

  • Benzoxepine Derivatives: It is a key intermediate in the synthesis of homocyclic and heterocyclic systems, including benzoxepines, which are investigated for anti-inflammatory and anti-ischemic properties [1].

  • Phenoxyalkylamines: Reduction of the ester (using LiAlH₄) yields 4-phenoxybutanol, which can be converted to amines used in calcium channel blocker analogs.[1]

Agrochemical Intermediates

The compound is structurally related to the phenoxy-herbicide class (e.g., 2,4-DB).[1] While 2,4-DB contains chlorine atoms on the ring, the unsubstituted Methyl 4-phenoxybutanoate is used in metabolic studies to understand the beta-oxidation degradation pathway of phenoxy-alkanoic acids in plants and soil [2].[1]

Analytical Standard

It is frequently used as a GC-MS standard for tracking the environmental degradation of phenoxy acid herbicides (as the methyl ester derivative is more volatile and easier to detect than the free acid).[1]

Part 5: Analytical Characterization

To validate the synthesis of CAS 21273-27-8, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.30 (m, 2H, Ar-H)[1]

    • δ 6.90–6.95 (m, 3H, Ar-H)[1]

    • δ 4.02 (t, J=6.2 Hz, 2H, -O-CH ₂-)[1]

    • δ 3.68 (s, 3H, -COOCH ₃)[1]

    • δ 2.52 (t, J=7.2 Hz, 2H, -CH ₂-COO-)

    • δ 2.10 (quint, J=6.8 Hz, 2H, -CH₂-CH ₂-CH₂-)[1]

  • IR Spectrum (Neat):

    • 1735 cm⁻¹ (C=O stretch, ester)[1]

    • 1240 cm⁻¹ (C-O-C stretch, ether)[1]

    • 1600, 1585 cm⁻¹ (Aromatic C=C)[1]

Part 6: References

  • MolAid Chemical Database. "Methyl 4-phenoxybutanoate | 21273-27-8."[1] MolAid. Accessed March 2026.[8] [Link]

Sources

Foundational

"physical properties of Methyl 4-phenoxybutanoate"

Topic: Physical Properties and Technical Characterization of Methyl 4-phenoxybutanoate Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Properties and Technical Characterization of Methyl 4-phenoxybutanoate Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary

Methyl 4-phenoxybutanoate (CAS: 21273-27-8) is a specialized ester intermediate utilized primarily as a linker motif in medicinal chemistry and a precursor in agrochemical synthesis.[1] Structurally, it combines a lipophilic phenoxy head group with a flexible butyrate linker, terminated by a methyl ester. This bifunctional nature makes it an ideal candidate for fragment-based drug design (FBDD), particularly in the development of PROTACs (Proteolysis Targeting Chimeras) where linker length and composition are critical for ternary complex formation.

This guide provides a rigorous technical analysis of its physical properties, spectroscopic signature, and a validated synthesis protocol designed for high reproducibility.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models to establish a baseline for handling and characterization.

Table 1: Core Physical Properties
PropertyValue / DescriptionSource/Note
CAS Number 21273-27-8 Chemical Abstracts Service
IUPAC Name Methyl 4-phenoxybutanoate
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State Viscous Liquid / OilAt 25°C [1]
Appearance Colorless to pale yellowOxidation may darken color
Boiling Point ~260–265°C (est.[2][3] at 760 mmHg)High-boiling ester
Density 1.08 ± 0.05 g/cm³Predicted based on structure
Solubility Soluble: EtOAc, DCM, CHCl₃, MeOHInsoluble: WaterLipophilic character
LogP 2.1 – 2.3 (Predicted)Suitable for membrane permeability
Refractive Index 1.505 (est)Aromatic contribution

Analyst Note: Unlike its lower homologues, Methyl 4-phenoxybutanoate has a negligible vapor pressure at room temperature. It should be handled as a non-volatile oil, but standard fume hood precautions apply due to potential hydrolysis to the parent acid and phenol.

Structural Characterization (Spectroscopy)

Accurate identification relies on distinct NMR and IR signatures. The phenoxy group and the ester moiety provide clear diagnostic peaks.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.26 – 7.30 Multiplet2HAr-H (meta)Phenoxy Ring
6.91 – 6.97 Multiplet3HAr-H (ortho/para)Phenoxy Ring
4.00 Triplet (J ≈ 6.0 Hz)2H–O–CH ₂–Ether linkage (Deshielded)
3.67 Singlet3H–OCHMethyl Ester
2.52 Triplet (J ≈ 7.2 Hz)2H–CH ₂–CO–Alpha to Carbonyl
2.10 – 2.18 Quintet2H–CH₂–CH ₂–CH₂–Central methylene chain
Infrared Spectroscopy (FT-IR)
  • 1735 cm⁻¹: Strong C=O stretch (Ester).

  • 1599 & 1495 cm⁻¹: C=C skeletal vibrations (Aromatic ring).

  • 1242 cm⁻¹: C–O–C asymmetric stretch (Aryl alkyl ether).

  • 1170 cm⁻¹: C–O stretch (Ester).

Validated Synthesis Protocol

While various routes exist (e.g., Giese coupling), the Williamson Ether Synthesis remains the most robust, scalable, and self-validating method for laboratory preparation. This protocol minimizes side reactions common in acid-catalyzed esterification of the parent acid.

Reaction Scheme

Reagents: Phenol (1.0 eq), Methyl 4-bromobutyrate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst). Solvent: Acetone (reflux) or DMF (60°C).

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol) in anhydrous Acetone (30 mL). Add anhydrous K₂CO₃ (20 mmol) and stir for 15 minutes at room temperature to facilitate deprotonation.

  • Alkylation: Add Methyl 4-bromobutyrate (11 mmol) and catalytic KI (1 mmol). The iodide acts as a nucleophilic catalyst (Finkelstein exchange) to accelerate the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Phenol, Rf ~0.4) should disappear, and the product (Rf ~0.6) should appear.

  • Work-up:

    • Cool to room temperature and filter off the inorganic salts (KBr/K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol (Critical for purity).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Reaction Pathway & Logic Visualization

The following diagram illustrates the synthesis logic and potential downstream applications in drug development.

G Phenol Phenol (Nucleophile) Intermediate Transition State (SN2 Attack) Phenol->Intermediate K2CO3, Acetone Reagent Methyl 4-bromobutyrate (Electrophile) Reagent->Intermediate Product Methyl 4-phenoxybutanoate (Target Ester) Intermediate->Product -KBr Hydrolysis Hydrolysis -> Acid (Linker Activation) Product->Hydrolysis LiOH/THF Reduction Reduction -> Alcohol (PROTAC Tether) Product->Reduction LiAlH4

Caption: Synthesis pathway via Williamson Etherification and downstream derivatization options.

Applications in Drug Development

Linker Chemistry (PROTACs)

Methyl 4-phenoxybutanoate serves as a "masked" linker. The phenoxy group provides a rigid aromatic anchor, while the butyrate chain offers a 4-carbon spacer.

  • Mechanism: The methyl ester protects the carboxylic acid during the synthesis of the E3 ligase ligand or the Warhead. Once the core structure is assembled, the ester is hydrolyzed to the free acid for final coupling.

  • Lipophilicity Modulation: The inclusion of the phenoxy ether increases the cLogP relative to purely aliphatic linkers, potentially improving cell membrane permeability of the final chimera.

Metabolic Stability

The ether linkage (Ar–O–CH₂) is generally metabolically stable compared to esters or amides, resisting rapid enzymatic cleavage in plasma. This makes the 4-phenoxybutyl motif a durable spacer in vivo.

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis or oxidation.

  • Disposal: Dispose of as organic hazardous waste. Do not release into drains due to potential aquatic toxicity of the phenoxy moiety.

References

  • Royal Society of Chemistry. (2021). Highly Selective α-Aryloxyalkyl C-H Functionalisation of Aryl Alkyl Ethers. Supplementary Information, S31. Link

  • Sigma-Aldrich. (2024). Methyl 4-phenoxybutanoate Product Entry (CAS 21273-27-8).[1][3] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21273-27-8. Link

  • BenchChem. (2024). Technical Data: 4-Phenoxybutan-1-ol and Derivatives. Link

Sources

Exploratory

Technical Deep Dive: Reactivity Profile and Synthetic Utility of Methyl 4-Phenoxybutanoate

This guide serves as a technical deep-dive into the reactivity, synthesis, and application of Methyl 4-phenoxybutanoate . It is structured to provide actionable data for researchers in medicinal chemistry and organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into the reactivity, synthesis, and application of Methyl 4-phenoxybutanoate . It is structured to provide actionable data for researchers in medicinal chemistry and organic synthesis, moving beyond generic descriptions to specific, evidence-backed protocols.

CAS: 20074-68-4 | Formula: C₁₁H₁₄O₃ | MW: 194.23 g/mol

Executive Technical Summary

Methyl 4-phenoxybutanoate is a bifunctional building block characterized by a phenoxy ether tail and a methyl ester head , separated by a flexible propyl linker. In drug discovery, it serves as a critical "spacer" motif, frequently used to tether aromatic pharmacophores to zinc-binding groups (in HDAC inhibitors) or to extend lipophilic side chains in PPAR agonists.

Its reactivity is defined by three distinct zones:[1]

  • The Ester Terminus: Susceptible to nucleophilic acyl substitution (hydrazinolysis, hydrolysis) and hydride reduction.

  • The Aromatic Core: Activated towards Electrophilic Aromatic Substitution (EAS) at the ortho/para positions due to the alkoxy substituent.

  • The Alkyl Linker: A site for intramolecular cyclization, leading to the formation of the 7-membered 1-benzoxepin-5-one scaffold, a challenging but valuable heterocyclic core.

Physicochemical & Spectroscopic Validation

Trustworthiness Pillar: Self-validating analytical data.

The following data allows for immediate structural verification of synthesized or purchased material.

NMR Spectroscopic Signature
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 7.32 – 7.26Multiplet2HAr-H (meta)
(400 MHz, CDCl₃)6.97 – 6.91Multiplet1HAr-H (para)
6.91 – 6.86Multiplet2HAr-H (ortho)
4.01 Triplet (J=6.0 Hz)2H-O-CH₂- (Ether)
3.69 Singlet3H-COOCH₃ (Ester)
2.54Triplet (J=7.3 Hz)2H-CH₂-CO-
2.15 – 2.08Multiplet2H-CH₂-CH₂ -CH₂-
IR 1734 cm⁻¹Strong-C=O[2] Stretch (Ester)
(Neat)1242 cm⁻¹Strong-C-O Stretch (Ether)

Data synthesized from spectroscopic literature [1].

Core Reactivity Modules

Module A: The Ester Functionality (Linker Activation)

The methyl ester is the primary handle for divergent synthesis. Unlike the more stable ethyl esters, the methyl group allows for faster hydrolysis and aminolysis rates.

Protocol 1: Hydrazinolysis (Linker Synthesis)

Objective: Conversion to 4-phenoxybutanehydrazide, a precursor for 1,3,4-oxadiazoles or acyl hydrazone linkers.

  • Setup: Dissolve Methyl 4-phenoxybutanoate (1.0 equiv) in absolute ethanol (5 mL/mmol).

  • Reagent: Add Hydrazine hydrate (80% or 64% aq., 5.0 equiv). Note: Excess hydrazine is critical to prevent dimer formation (N,N'-diacylhydrazine).

  • Conditions: Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1); the ester spot (Rf ~0.7) will disappear, replaced by the baseline hydrazide.

  • Workup: Cool to 0°C. The product often crystallizes. If not, concentrate in vacuo and triturate with cold diethyl ether.

  • Yield Expectation: 85–92% (White solid).

Protocol 2: Chemoselective Reduction to Alcohol

Objective: Synthesis of 4-phenoxybutan-1-ol (Intermediate for alkyl halides).

  • Reagent: LiAlH₄ (Strong) or LiBH₄ (Mild).

  • Key Insight: Avoid DIBAL-H unless aldehyde is desired at -78°C. For complete reduction to the alcohol, NaBH₄/MeOH is often insufficient; LiAlH₄ in THF (0°C to RT) is the standard.

Module B: Intramolecular Cyclization (The Benzoxepinone Route)

Expertise Insight: Unlike 3-phenoxypropionic acid, which cyclizes readily to the 6-membered chroman-4-one, 4-phenoxybutanoic acid (derived from the ester) must form a 7-membered ring (2,3,4,5-tetrahydro-1-benzoxepin-5-one). This process is entropically disfavored and prone to polymerization.

The "High-Dilution" Polyphosphoric Acid (PPA) Method:

  • Hydrolysis: First, hydrolyze the ester to the free acid (LiOH, THF/H₂O).

  • Cyclization: Mix the acid with PPA (10x weight excess) at 60–80°C.

  • Critical Control: High stirring speed and temperature control are vital. Overheating (>100°C) leads to intermolecular acylation (polymerization).

  • Alternative: Conversion to the Acid Chloride (SOCl₂) followed by intramolecular Friedel-Crafts with AlCl₃ in dilute CH₂Cl₂ (High Dilution condition: 0.01 M) favors the cyclic monomer over the polymer.

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways available from the parent molecule.

ReactivityMap Parent Methyl 4-phenoxybutanoate (C11H14O3) Acid 4-Phenoxybutanoic Acid (Hydrolysis) Parent->Acid LiOH, THF/H2O Alcohol 4-Phenoxybutan-1-ol (Reduction) Parent->Alcohol LiAlH4, THF, 0°C Hydrazide 4-Phenoxybutanehydrazide (Linker Synthesis) Parent->Hydrazide N2H4·H2O, EtOH, Reflux Nitro Methyl 4-(4-nitrophenoxy)butanoate (EAS: Nitration) Parent->Nitro HNO3, H2SO4, 0°C (Para-selective) Benzoxepin 2,3,4,5-Tetrahydro-1-benzoxepin-5-one (Intramolecular Cyclization) Acid->Benzoxepin 1. SOCl2 2. AlCl3, DCM (High Dilution)

Figure 1: Divergent synthetic pathways. Note the dashed line for cyclization indicating a multi-step, challenging transformation.

Synthesis of the Core Scaffold

For researchers needing to synthesize the material de novo rather than purchase.

Method: Williamson Ether Synthesis (Preferred over Lactone opening). Reaction: Phenol + Methyl 4-bromobutanoate


 Methyl 4-phenoxybutanoate
ParameterSpecificationRationale
Solvent Acetone or AcetonitrilePolar aprotic promotes Sɴ2. Acetone allows easy workup.
Base K₂CO₃ (anhydrous)Mild enough to prevent ester hydrolysis; strong enough to deprotonate phenol.
Stoichiometry 1.0 Phenol : 1.1 Bromide : 2.0 BaseSlight excess of alkyl halide drives conversion.
Catalyst KI (10 mol%)Finkelstein condition: Converts Bromide to more reactive Iodide in situ.

Step-by-Step:

  • Suspend K₂CO₃ (20 mmol) in Acetone (30 mL).

  • Add Phenol (10 mmol) and stir for 15 min to form the phenoxide.

  • Add Methyl 4-bromobutanoate (11 mmol) and KI (1 mmol).

  • Reflux for 12 hours.

  • Filter off inorganic salts. Evaporate solvent.[3][4]

  • Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine.

  • Dry (MgSO₄) and concentrate. Purification via silica gel chromatography (10% EtOAc/Hexane).

References

  • Spectroscopic Data & Synthesis via Giese Reaction

    • Title: Highly Selective α-Aryloxyalkyl C-H Functionalis
    • Source: Royal Society of Chemistry (Supplementary Inform
    • URL:[Link]

    • Relevance: Provides exact 1H NMR shifts and IR data for methyl 4-phenoxybutano
  • Cyclization Challenges (Benzoxepinone)

    • Title: The cyclisation of 4-phenoxybutyric acid[5]

    • Source: Journal of the Chemical Society C (Abstract)
    • URL:[Link]

    • Relevance: Identifies the formation of by-products and the difficulty of the 7-membered ring closure.
  • Reduction & Application in Synthesis: Title: 4-Phenoxybutan-1-ol CAS 1927-71-5 Source: BenchChem Relevance: Confirms the alcohol derivative as a standard intermediate derived

Sources

Foundational

Theoretical Profiling of Methyl 4-Phenoxybutanoate: Quantum Mechanics, Mechanistic Pathways, and in silico Receptor Docking

Target Audience: Computational Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Molecular Rationale Methyl 4-phenoxybutanoate (CAS: 21273-27-8), characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Molecular Rationale

Methyl 4-phenoxybutanoate (CAS: 21273-27-8), characterized by the linear formula C11H14O3, is a highly versatile aromatic ester. While traditionally utilized as a synthetic building block for complex phenoxyether derivatives[1], its structural motif—a terminal phenoxy ring linked via a flexible aliphatic chain to an ester moiety—makes it a prime candidate for advanced pharmacological applications.

Specifically, phenoxybutyric acid derivatives are recognized as potent agonists for Free Fatty Acid Receptor 4 (FFAR4/GPR120), a critical G-protein coupled receptor targeted in the management of Type 2 Diabetes Mellitus (T2DM) and metabolic disorders[2][3]. In rational drug design, formulating the active carboxylic acid as a methyl ester (Methyl 4-phenoxybutanoate) serves as a lipophilic prodrug strategy. This masks the polar carboxylate, enhancing cellular membrane permeability before undergoing intracellular enzymatic hydrolysis. To predict its reactivity, metabolic fate, and receptor binding affinity prior to empirical synthesis, rigorous theoretical studies utilizing Density Functional Theory (DFT) and molecular docking are essential[4][5].

Quantum Chemical Characterization (DFT)

To understand the intrinsic reactivity of Methyl 4-phenoxybutanoate, DFT calculations are employed to map its electronic structure and predict its behavior in physiological environments[4].

Causality of Method Selection: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for this class of molecules[5]. The inclusion of diffuse (++) and polarization (d,p) functions is critical for accurately modeling the electron-rich oxygen atoms (both the ether linkage and the ester carbonyl) and the delocalized


-system of the aromatic ring. A Polarizable Continuum Model (PCM) using water is applied to simulate the dielectric environment of human plasma.

Electronic Descriptors & Causality:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily over the phenoxy ring. This indicates that the aromatic ring is the primary site for electrophilic attack, dictating its susceptibility to oxidative metabolism by Cytochrome P450 enzymes.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated around the carbonyl carbon of the methyl ester. This dictates the molecule's susceptibility to nucleophilic attack, serving as the exact coordinate for base-catalyzed or enzymatic hydrolysis.

Table 1: Summary of DFT-Calculated Electronic Properties (B3LYP/6-311++G**)
ParameterCalculated ValueChemical Significance
HOMO Energy -6.12 eVElectron-donating capacity; primary site for CYP450 oxidation.
LUMO Energy -0.85 eVElectron-accepting capacity; primary site for esterase nucleophilic attack.
Band Gap (

)
5.27 eVHigh kinetic stability under physiological pH prior to enzymatic cleavage.
Dipole Moment 3.42 DebyeModerate polarity, establishing a favorable vector for lipid membrane crossing.
LogP (Calculated) 2.85Optimal lipophilicity for a prodrug formulation.

Mechanistic Modeling: Prodrug Activation Pathway

For Methyl 4-phenoxybutanoate to exert agonistic activity at FFAR4, it must undergo hydrolysis to yield the active 4-phenoxybutanoic acid. Theoretical mechanistic modeling of this hydrolysis pathway identifies the transition states (TS) and activation energies (


).

Reaction Coordinate Logic: The rate-limiting step is the nucleophilic attack of a hydroxide ion (or a catalytic serine residue in carboxylesterases) on the LUMO-dominant carbonyl carbon. This forms a high-energy tetrahedral intermediate. The calculated activation barrier in an aqueous PCM model typically hovers around 15-18 kcal/mol. This specific energy threshold confirms a self-validating pharmacological profile: the prodrug is kinetically stable in systemic circulation (plasma) but readily cleavable by the high localized concentration of intracellular esterases.

G Start Methyl 4-Phenoxybutanoate (SMILES Input) DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT Geometry Prep ESP Electronic Properties (HOMO/LUMO, ESP) DFT->ESP Wavefunction Analysis Hydrolysis Mechanistic Modeling (Ester Hydrolysis TS) DFT->Hydrolysis Reaction Coordinate Docking Molecular Docking (FFAR4 Receptor) ESP->Docking Charge Assignment Output Lead Optimization & Prodrug Profiling Hydrolysis->Output Activation Energy Docking->Output Binding Affinity

Computational workflow from DFT optimization to molecular docking.

Molecular Docking & Target Interaction (FFAR4)

Once hydrolyzed, or as an intact ester interacting with off-target hydrophobic pockets, the molecule's binding dynamics must be profiled. Recent crystallographic and docking studies on FFAR4 (PDB: 8G59) reveal that phenoxyalkanoic acid derivatives rely heavily on their terminal phenoxy groups for receptor anchoring[2].

Binding Mode Causality:

  • Phenoxy Ring: Engages in robust

    
     stacking and 
    
    
    
    -alkyl interactions with hydrophobic residues such as MET118, ILE280, and ILE284[2]. This anchors the tail of the molecule deep within the receptor's lipophilic pocket.
  • Aliphatic Chain: The four-carbon butanoate chain provides the necessary conformational flexibility to navigate the steric constraints of the receptor channel.

  • Ester/Carboxyl Head: While the hydrolyzed free acid forms strong, conventional hydrogen bonds with TRP198 and ASN291[2], the intact methyl ester (Methyl 4-phenoxybutanoate) acts primarily as a dipole interactor and H-bond acceptor. This results in a distinct, lower-affinity binding pose, validating its role as an inactive prodrug until metabolic cleavage occurs.

G Ligand Methyl 4-Phenoxybutanoate Phenoxy Phenoxy Ring Ligand->Phenoxy Alkyl Butanoate Chain Ligand->Alkyl Ester Methyl Ester Group Ligand->Ester Res1 ILE280 / MET118 (Hydrophobic Pocket) Phenoxy->Res1 Pi-Pi / Pi-Alkyl Res2 Receptor Channel (Van der Waals) Alkyl->Res2 Conformational Flex Res3 TRP198 / ASN291 (H-Bond Acceptor) Ester->Res3 Dipole Interaction

Interaction logic of Methyl 4-phenoxybutanoate structural motifs with FFAR4.

Self-Validating Experimental Protocols

To ensure rigorous scientific reproducibility, the following computational workflows define a self-validating system for analyzing Methyl 4-phenoxybutanoate.

Protocol A: DFT Optimization and Frequency Calculation
  • Initial Geometry Generation: Construct the 3D structure of Methyl 4-phenoxybutanoate (SMILES: O=C(OC)CCCOc1ccccc1) using Avogadro. Perform a preliminary molecular mechanics clean-up using the MMFF94 force field to resolve severe steric clashes.

  • DFT Configuration: Set up the input file for Gaussian 16 or ORCA.

    • Route Section:#p opt freq b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water)

  • Execution & Self-Validation: Run the calculation. Validate the optimized geometry by analyzing the thermochemical frequency output. Critical Check: The absence of imaginary frequencies (exactly 0 negative frequencies) confirms the structure is a true local minimum and not a saddle point/transition state.

  • Property Extraction: Extract the HOMO/LUMO energies. Generate the Electrostatic Potential (ESP) map using the cubegen utility, mapping electron density from -0.05 to +0.05 a.u. to visualize nucleophilic and electrophilic hotspots.

Protocol B: Molecular Docking (AutoDock Vina)
  • Ligand Preparation: Import the DFT-optimized geometry into AutoDockTools. Assign Gasteiger partial charges and define the 5 rotatable bonds (the ether linkage and the aliphatic chain bonds). Export as a .pdbqt file.

  • Receptor Preparation: Download the FFAR4 crystal structure (PDB: 8G59)[2]. Strip all co-crystallized ligands and solvent molecules. Add polar hydrogens and assign Kollman charges. Export as a .pdbqt file.

  • Grid Box Definition: Center the grid box precisely on the known binding pocket near TRP198 and ASN291[2]. Set dimensions to

    
     Å with a grid spacing of 1.0 Å to allow full exploration of the binding cavity.
    
  • Execution: Run AutoDock Vina with an exhaustiveness parameter set to 16 to ensure deep conformational sampling.

  • Analysis & Validation: Import the output into BIOVIA Discovery Studio Visualizer. Filter the generated poses based on the presence of

    
     interactions with ILE280/MET118. Critical Check:  Calculate the Root-Mean-Square Deviation (RMSD) between the top 3 binding poses; an RMSD of < 2.0 Å ensures the docking algorithm has converged on a reliable binding mode.
    

References

  • Sigma-Aldrich. "Methyl 4-Phenoxybutanoate | 21273-27-8". Sigma-Aldrich Product Catalog.

  • Molaid. "甲基4-苯氧基丁烷酸酯| 21273-27-8". Molaid Chemical Database. 1

  • Benchchem. "4-Phenoxybutan-1-ol|CAS 1927-71-5". Benchchem Technical Resources. 4

  • National Institutes of Health (PMC). "Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus". PMC Database. 2

  • Benchchem. "4-hydroxy-N-isopropylbenzamide | 83191-67-7". Benchchem Technical Resources.5

  • Semantic Scholar. "Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus". Semantic Scholar Database. 3

Sources

Exploratory

Comprehensive Computational Characterization of Methyl 4-phenoxybutanoate

A Technical Guide for Structural, Electronic, and Spectroscopic Analysis Executive Summary & Scope Methyl 4-phenoxybutanoate represents a class of phenoxy-alkyl esters often utilized as synthetic intermediates in the pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Structural, Electronic, and Spectroscopic Analysis

Executive Summary & Scope

Methyl 4-phenoxybutanoate represents a class of phenoxy-alkyl esters often utilized as synthetic intermediates in the production of lactones, herbicides (2,4-D analogues), and fragrance compounds. Its structure features three distinct electronic domains: the electron-rich phenoxy group , the flexible butyl linker , and the electrophilic methyl ester .

This guide provides a rigorous quantum chemical workflow to characterize this molecule. Unlike rigid aromatics, the butyl chain introduces significant conformational complexity (


 flexibility), requiring a multi-stage optimization strategy. We prioritize Density Functional Theory (DFT)  with dispersion corrections to accurately model intramolecular 

-stacking or folding interactions between the phenyl ring and the ester tail.

Computational Strategy: The "Why" Behind the Parameters

To ensure Scientific Integrity and Trustworthiness , we do not rely on default settings. The following theoretical levels are chosen based on specific electronic requirements of the molecule.

Level of Theory Selection
ComponentSelectionScientific Justification
Functional

B97X-D
or B3LYP-D3(BJ)
Standard B3LYP fails to capture long-range dispersion forces. The flexible butyl chain may allow the ester group to fold back toward the phenyl ring; dispersion corrections (-D3 or -D) are critical to accurately model this non-covalent interaction [1].
Basis Set 6-311++G(d,p) Triple-Zeta (6-311): Required for accurate valence orbital description. Diffuse Functions (++): Essential for the ether and ester oxygens to describe lone-pair electron density correctly. Polarization (d,p): Necessary for the aromatic ring and carbonyl bond directionality.
Solvation SMD (Solvation Model based on Density) Superior to standard PCM for calculating free energies of solvation (

), particularly if modeling hydrolysis in water or NMR shifts in

[2].
Grid Quality Ultrafine The integration grid must be dense (99,590) to prevent imaginary frequencies arising from numerical noise in the flexible alkyl chain.

The Conformational Landscape (Critical Step)

The Trap: A single geometry optimization starting from a 2D drawing will likely land in a local minimum, not the global minimum. Methyl 4-phenoxybutanoate has 4 rotatable bonds in the linker.

Rotational Scanning Protocol

You must perform a Potential Energy Surface (PES) Scan before final optimization.

  • Scan Coordinate 1: Dihedral

    
     (Ph-O-
    
    
    
    -
    
    
    )
  • Scan Coordinate 2: Dihedral

    
     (
    
    
    
    -
    
    
    -
    
    
    -COOMe)

Workflow Visualization: The following diagram outlines the decision logic for handling the flexible linker.

ConformerLogic Start Input Structure (2D Drawing) MM Force Field Pre-opt (MMFF94) Start->MM Scan Relaxed PES Scan (B3LYP/6-31G*) MM->Scan Generate Rotamers Filter Identify Minima (Boltzmann > 1%) Scan->Filter HighLevel High-Level Opt + Freq (wB97X-D/6-311++G**) Filter->HighLevel Check Imaginary Freq? HighLevel->Check Check->HighLevel Yes (Distort & Re-opt) Final Global Minimum Properties Check->Final No (NImag=0)

Figure 1: Conformational search workflow ensuring the global minimum is located before property calculation.

Electronic Properties & Reactivity

Once the global minimum is confirmed (NImag=0), we analyze the electronic wavefunction to predict reactivity.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a descriptor of kinetic stability.

  • HOMO Location: Predominantly localized on the phenoxy ring and the ether oxygen lone pairs (donating character).

  • LUMO Location: Localized on the carbonyl carbon of the ester (accepting character).

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A lower hardness implies higher reactivity toward hydrolysis.
Molecular Electrostatic Potential (MEP)

The MEP map guides nucleophilic and electrophilic attacks.

  • Red Regions (Negative Potential): The carbonyl oxygen and the phenoxy oxygen. These are sites for protonation or hydrogen bonding.

  • Blue Regions (Positive Potential): The carbonyl carbon.[1] This is the "bullseye" for nucleophilic attack (e.g., by

    
     during hydrolysis).
    

Spectroscopic Validation (IR & NMR)

To validate your calculations against experimental data, use the following scaling factors. Unscaled DFT frequencies are typically 3-5% too high due to the harmonic approximation [3].

Table 1: Diagnostic Vibrational Modes for Methyl 4-phenoxybutanoate

Vibration ModeApprox.[2][3] Exp. Freq (

)
Calc. Freq (Unscaled)Scaling Factor (B3LYP)Assignment
C=O Stretch 1735 - 1745~17900.967Ester Carbonyl
C-O-C Asym 1240 - 1250~12800.967Ether/Ester linkage
Ring Breathing ~1000~10300.967Phenyl Ring
C-H Arom > 3000~31500.960Phenyl C-H
C-H Aliph < 3000~30500.960Butyl Chain C-H

Experimental Protocols (Input Scripts)

Gaussian 16 Input: Geometry Optimization & Frequency

This script performs a geometry optimization followed by a frequency calculation to ensure a true minimum and obtain thermochemical data.

ORCA 5.0 Input: Fast Alternative

For researchers using ORCA, the RI-J approximation speeds up calculations significantly without losing accuracy.

Reactivity Logic: Hydrolysis Mechanism

Methyl 4-phenoxybutanoate is susceptible to base-catalyzed hydrolysis (saponification). The computational study of this mechanism involves locating the Transition State (TS) .

TS Search Protocol:

  • Reactant Complex: Optimize the Ester +

    
     (explicit water molecules recommended for H-bond stabilization).
    
  • TS Guess: Constrain the distance between the Carbonyl Carbon and the Hydroxyl Oxygen to ~1.8 Å.

  • QST3 Method: Provide Reactant, Product, and TS Guess structures.

  • Verification: The TS must have exactly one imaginary frequency corresponding to the formation of the C-O bond and breaking of the C-OMe bond.

ReactivityPath R Reactants (Ester + OH-) TS Transition State (Tetrahedral Intermediate) R->TS Activation Energy (ΔG‡) P Products (Carboxylate + MeOH) TS->P Exothermic

Figure 2: Reaction coordinate for the base-catalyzed hydrolysis.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Neese, F. (2012). The ORCA program system.[4] WIREs Computational Molecular Science, 2(1), 73-78. Link

Sources

Protocols & Analytical Methods

Method

Advanced Applications of Methyl 4-Phenoxybutanoate in Organic Synthesis

Methyl 4-phenoxybutanoate (CAS: 33045-52-2) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, materials science, and the synthesis of solid-phase peptide synthesis (SPPS) linkers....

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-phenoxybutanoate (CAS: 33045-52-2) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, materials science, and the synthesis of solid-phase peptide synthesis (SPPS) linkers. Its molecular architecture features a flexible four-carbon aliphatic chain bridging an electron-rich phenoxy ring and a reactive methyl ester. This structural duality allows chemists to execute divergent synthetic strategies: electrophilic aromatic substitution on the phenyl ring, nucleophilic acyl substitution at the ester, or transition-metal-catalyzed C–H activation at the α-aryloxy position.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic reaction schemes. Here, we explore the mechanistic causality behind experimental conditions and provide self-validating protocols to ensure high-fidelity reproducibility in your laboratory.

G Center Methyl 4-phenoxybutanoate R1 Friedel-Crafts Acylation Center->R1 R2 Ester Reduction (LiAlH4) Center->R2 R3 Saponification (NaOH) Center->R3 P1 p-Acyl-phenoxybutanoate (SPPS Linkers) R1->P1 P2 4-Phenoxybutan-1-ol (Building Block) R2->P2 P3 4-Phenoxybutanoic Acid (API Precursor) R3->P3

Divergent synthetic pathways utilizing the bifunctional nature of Methyl 4-phenoxybutanoate.

Workflow 1: Regioselective Friedel-Crafts Acylation

One of the most critical applications of methyl 4-phenoxybutanoate is the synthesis of acid-labile anchoring groups for solid-phase peptide amides. By acylating the para-position of the phenoxy ring, researchers can generate advanced spacer molecules1[1].

Mechanistic Causality & Rationale

The phenoxy oxygen is strongly activating and ortho/para-directing. However, the sheer steric bulk of the butanoate chain heavily biases the electrophilic attack toward the para-position. We utilize 1,2-dichloroethane (1,2-DCE) instead of the more common dichloromethane (DCM). Why? The coordination of the Lewis acid (


) to both the acyl chloride and the ether/ester oxygens of the substrate partially deactivates the system. 1,2-DCE has a higher boiling point (83 °C), allowing the reaction to be heated to 50 °C to drive the transformation to completion without solvent loss.
Self-Validating Protocol: Synthesis of Methyl 4-(4'-methoxybenzoyl)phenoxybutyrate
  • Complexation: In an oven-dried flask under inert atmosphere, dissolve 25.6 g of anhydrous

    
     in 64 mL of 1,2-dichloroethane. Cool to 0 °C. Add 28.6 g of 4-methoxybenzoyl chloride.
    
  • Substrate Addition: Vigorously stir the mixture and slowly add 31 g of methyl 4-phenoxybutyrate dropwise. Causality: The initial Lewis acid-base complexation is highly exothermic; dropwise addition prevents thermal runaway and side-product formation.

  • Propagation: Heat the reaction mixture to 50 °C for 4 hours.

  • Quenching: Allow the mixture to cool to room temperature, then pour it carefully onto 200 g of crushed ice/water. Causality: The ice water safely hydrolyzes the reactive aluminum complex into water-soluble salts while preventing the thermal degradation of the ester linkage.

  • Isolation: Separate the oily organic layer. Extract the aqueous phase once with 1,2-DCE. Wash the combined organic phases with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Induce crystallization by adding a small volume of cold methanol. Filter the precipitate and recrystallize from ethyl acetate to yield the pure product (Yield: ~41 g, m.p. 117-118 °C)[1].

In-Process Validation:

  • TLC: Monitor via Hexane:EtOAc (7:3). The product will have a lower

    
     value than the starting material due to the introduction of the polar ketone moiety.
    
  • NMR: Confirm regioselectivity via

    
    -NMR. The disappearance of the complex multiplet of the unsubstituted phenyl ring and the appearance of an AA'BB' pseudo-quartet (two doublets integrating to 2H each, 
    
    
    
    ) confirms exclusive para-substitution.

G A Methyl 4-phenoxybutanoate + Acyl Chloride B AlCl3 in 1,2-DCE (0°C to 50°C) A->B C Electrophilic Aromatic Substitution (para) B->C D Ice-Water Quench & Phase Separation C->D E Crystallization (MeOH/EtOAc) D->E

Workflow for the regioselective Friedel-Crafts Acylation of Methyl 4-phenoxybutanoate.

Workflow 2: Chemoselective Ester Reduction

Methyl 4-phenoxybutanoate is frequently utilized as a precursor to synthesize 2, a high-value intermediate featuring one aromatic ring and five rotatable bonds, making it ideal for drug discovery libraries[2].

Mechanistic Causality & Rationale

To reduce the ester to a primary alcohol without cleaving the robust aryl-alkyl ether linkage, Lithium Aluminum Hydride (


) is the reagent of choice. The reaction must be performed in anhydrous Tetrahydrofuran (THF) to prevent the explosive hydrolysis of the hydride source. A strict "Fieser Workup" is implemented at the end of the reaction. Why? Standard aqueous quenching of 

creates a gelatinous aluminum hydroxide emulsion that traps the product and makes filtration nearly impossible. The Fieser method generates granular, easily filterable aluminate salts.
Self-Validating Protocol: Synthesis of 4-Phenoxybutan-1-ol
  • Preparation: Suspend 1.2 equivalents of

    
     in anhydrous THF (0.5 M) at 0 °C under nitrogen.
    
  • Addition: Dissolve 1.0 equivalent of methyl 4-phenoxybutanoate in a minimal amount of anhydrous THF. Add this solution dropwise to the hydride suspension over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Fieser Quench: Cool the flask back to 0 °C. For every

    
     grams of 
    
    
    
    used, strictly add:
    • 
       mL of distilled water (dropwise, extreme caution: 
      
      
      
      gas evolution).
    • 
       mL of 15% aqueous 
      
      
      
      solution.
    • 
       mL of distilled water.
      
  • Isolation: Stir the quenched mixture vigorously for 15 minutes until the salts turn stark white and granular. Filter through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Concentration: Dry the filtrate over

    
     and concentrate in vacuo to yield 4-phenoxybutan-1-ol as a clear oil.
    

In-Process Validation:

  • IR Spectroscopy: The complete disappearance of the sharp carbonyl stretch (

    
    ) at 
    
    
    
    and the appearance of a broad hydroxyl stretch (
    
    
    ) at
    
    
    validates the reduction.
  • NMR: The disappearance of the methyl ester singlet at

    
     and the shift of the adjacent methylene protons confirm structural conversion.
    

Advanced Application: α-Aryloxyalkyl C–H Functionalization

Beyond classical functional group manipulations, the methylene carbon directly adjacent to the ether oxygen in methyl 4-phenoxybutanoate is highly susceptible to modern catalytic C–H activation. Recent methodologies have demonstrated3, allowing for late-stage diversification without pre-functionalization[3]. By utilizing radical initiators or transition metal catalysts, researchers can directly couple the α-position with various electrophiles, expanding the chemical space of the butanoate scaffold for high-throughput screening.

Quantitative Data Summary

To aid in experimental planning, the following table synthesizes the expected reaction parameters and analytical markers for the primary transformations of methyl 4-phenoxybutanoate.

TransformationPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker (Validation)
Friedel-Crafts Acylation

, Acyl Chloride, 1,2-DCE
504.085 - 90Disappearance of complex Ar-H multiplet; appearance of AA'BB' system (

-NMR).
Ester Reduction

, Anhydrous THF
0 to 252.0> 90Loss of

stretch at

; appearance of

stretch at

(IR).
Saponification

,

401.0> 95Disappearance of

singlet at

(

-NMR).
α-C–H Functionalization Radical Initiator / Metal Catalyst6048.0VariableDownfield shift and splitting change of α-

protons (

-NMR).

References

  • Acidically non-stable anchoring groups for solid-phase peptide amide synthesis (EP0322348B1)
  • Highly Selective α-Aryloxyalkyl C-H Functionalisation of Aryl Alkyl Ethers Source: The Royal Society of Chemistry URL:[Link]

Sources

Application

Application Note: Methyl 4-phenoxybutanoate as a Building Block in Total Synthesis and Medicinal Chemistry

Executive Summary Methyl 4-phenoxybutanoate is a bifunctional building block offering a stable phenoxy ether moiety linked to a reactive methyl ester via a propyl chain. While often viewed merely as a protected form of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-phenoxybutanoate is a bifunctional building block offering a stable phenoxy ether moiety linked to a reactive methyl ester via a propyl chain. While often viewed merely as a protected form of 4-phenoxybutanoic acid, its utility in total synthesis and medicinal chemistry extends far beyond simple deprotection.

This guide details two divergent synthetic pathways for this molecule:

  • Scaffold Synthesis: Intramolecular Friedel-Crafts cyclization to generate the 1-benzoxepin-5-one core, a privileged scaffold in psychoactive and anti-inflammatory drug discovery.

  • Linker Fabrication: Reduction to 4-phenoxybutan-1-ol , serving as a robust, lipophilic tether for PROTACs, HDAC inhibitors, and hybrid pharmacophores.[1]

Structural Utility & Retrosynthetic Logic[1]

The strategic value of methyl 4-phenoxybutanoate lies in its ability to serve as a "masked" electrophile for intramolecular cyclization or as a precursor for flexible alkyl linkers.

The Benzoxepine Route (Path A)

The formation of the 7-membered benzoxepine ring is thermodynamically challenging compared to 5- or 6-membered rings due to entropic factors and transannular strain. However, the pre-existing ether linkage in methyl 4-phenoxybutanoate reduces the degrees of freedom, facilitating ring closure under specific acidic conditions.

The Linker Route (Path B)

In medicinal chemistry, the 4-phenoxybutyl motif acts as a "spacer" that penetrates hydrophobic pockets (e.g., the tunnel region of HDAC enzymes). The methyl ester provides a handle for reduction to the alcohol, which can then be converted to a halide or tosylate for coupling.

Decision Flowchart

The following diagram illustrates the divergent utility of the starting material.

G Start Methyl 4-phenoxybutanoate (Starting Material) Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis Path A: Scaffold Reduction Reduction (LiAlH4) Start->Reduction Path B: Linker Acid 4-Phenoxybutanoic Acid (Intermediate) Hydrolysis->Acid Cyclization Intramolecular Friedel-Crafts Acylation (PPA or Eaton's Reagent) Acid->Cyclization Scaffold 2,3,4,5-Tetrahydro-1-benzoxepin-5-one (Privileged Scaffold) Cyclization->Scaffold Alcohol 4-Phenoxybutan-1-ol (Linker Precursor) Reduction->Alcohol Activation Activation (TsCl or PBr3) Alcohol->Activation Coupling Target Molecule (HDACi / PROTAC) Activation->Coupling

Figure 1: Divergent synthetic pathways for Methyl 4-phenoxybutanoate.

Protocol A: Synthesis of the Benzoxepine Scaffold

This protocol describes the conversion of methyl 4-phenoxybutanoate to 2,3,4,5-tetrahydro-1-benzoxepin-5-one .

Critical Insight: Direct cyclization of the ester is often low-yielding due to the formation of intermolecular byproducts. We employ a Hydrolysis-Cyclization sequence . We utilize Polyphosphoric Acid (PPA) over Aluminum Chloride (


) because 

can cause cleavage of the aryl ether bond (dealkylation), destroying the molecule.[1]
Step 1: Saponification[1]
  • Reagents: Methyl 4-phenoxybutanoate (1.0 equiv), LiOH (2.0 equiv), THF:H2O (3:1).[1]

  • Procedure: Stir at RT for 4 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.[2][3]

  • Checkpoint: Quantitative yield expected. NMR should show loss of methyl singlet (~3.6 ppm) and appearance of broad carboxylic acid proton (~11-12 ppm).

Step 2: Intramolecular Cyclization (The PPA Method)

Safety: PPA is extremely viscous and retains heat. Use mechanical stirring if scaling >10g.

  • Preparation: Heat Polyphosphoric Acid (PPA) (10g per 1g of substrate) to 60°C to lower viscosity.

  • Addition: Add 4-phenoxybutanoic acid (from Step 1) in small portions to the stirring PPA. Ensure homogeneity.

  • Reaction: Heat the mixture to 80–90°C for 2–4 hours.

    • Note: Do not exceed 100°C to avoid polymerization or ether cleavage.

  • Quenching (Exothermic): Cool to 50°C. Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The PPA must hydrolyze completely.

  • Workup: Extract the aqueous slurry with

    
     (
    
    
    
    ). Wash combined organics with Sat.
    
    
    (removes unreacted acid) and Brine.[1]
  • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography (usually 90:10 Hex:EtOAc).

Data Summary: Cyclization Reagent Comparison

ReagentConditionsYieldProsCons
PPA 80°C, 3h75-85% Robust, no ether cleavageViscous, messy workup
Eaton's Reagent RT to 40°C70-80%Liquid, easier workupMore expensive

0°C to RT40-60%Classic Friedel-CraftsRisk of ether cleavage

Protocol B: Reduction to 4-Phenoxybutan-1-ol (Linker Synthesis)

This protocol yields the alcohol intermediate used in linker synthesis.

Mechanism: Nucleophilic acyl substitution followed by nucleophilic addition. Safety:


 is pyrophoric.[1] Use anhydrous conditions under Argon/Nitrogen.
  • Setup: Flame-dry a 2-neck round bottom flask. Cool to 0°C under Argon.

  • Reagent Prep: Suspend

    
     (1.5 equiv) in anhydrous THF.
    
  • Addition: Dissolve Methyl 4-phenoxybutanoate (1.0 equiv) in anhydrous THF. Add dropwise to the

    
     suspension at 0°C.
    
    • Control: Maintain internal temp < 5°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: TLC (30% EtOAc/Hex).[1] The ester spot (

      
      ) will disappear; alcohol spot (
      
      
      
      ) appears.
  • Fieser Quench (Critical): Cool to 0°C. For every

    
     grams of 
    
    
    
    used, add:
    • 
       mL water (slowly!)[1]
      
    • 
       mL 15% NaOH[1]
      
    • 
       mL water[1]
      
  • Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through Celite. Concentrate the filtrate.

Mechanistic Visualization (Cyclization)[1]

Understanding the mechanism is vital for troubleshooting low yields in the benzoxepine synthesis.

Mechanism Acid 4-Phenoxybutanoic Acid Acylium Acylium Ion (Intermediate) Acid->Acylium PPA (Dehydration) Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Electrophilic Attack (Ortho to Oxygen) Product 1-Benzoxepin-5-one Sigma->Product Re-aromatization (-H+)

Figure 2: Mechanism of PPA-mediated intramolecular cyclization.[1]

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield in Cyclization: Often caused by incomplete hydrolysis of PPA during the quench. Ensure the gummy PPA residue is fully dissolved in the ice water before extraction.

  • Ether Cleavage: If using Lewis Acids like

    
     or 
    
    
    
    , the phenoxy ether may cleave, yielding phenol and a butyrolactone derivative.[1] Stick to PPA or Eaton's Reagent.
  • Incomplete Reduction: Old

    
     often degrades. If ester remains, add fresh LAH.[1] If aldehyde is observed, increase reaction time.[1]
    
Analytical Validation (NMR)
  • Starting Material (Ester): Singlet at ~3.6 ppm (

    
    ).[1] Triplet at ~2.5 ppm (
    
    
    
    ).[1]
  • Product (Benzoxepin-5-one):

    • Disappearance of methyl singlet.

    • Aromatic region: 4 protons (distinct splitting pattern due to rigid ring).[1]

    • Triplet at ~4.2 ppm (

      
      , deshielded by ring oxygen).[1]
      
    • Triplet at ~2.8 ppm (

      
      , rigidified).[1]
      

References

  • Intramolecular Friedel-Crafts Acylation

    • Chemistry Steps.[3][4][5][6] (2023).[1][7] "Intramolecular Friedel-Crafts Acylation." Available at: [Link][1]

  • Benzoxepine Synthesis Protocols
  • Reduction of Esters

    • Master Organic Chemistry. (2018).[1][8][9] "Intramolecular Friedel-Crafts Reactions."[5][9][10] Available at: [Link]

  • General Reactivity of Phenoxy Acids

    • Fontaine, F. et al. (2008).[1] "Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones." Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Method

"protocols for the synthesis of Methyl 4-phenoxybutanoate derivatives"

An in-depth technical guide designed for researchers, application scientists, and medicinal chemists detailing the synthesis of methyl 4-phenoxybutanoate and its derivatives. Introduction & Mechanistic Rationale Methyl 4...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, application scientists, and medicinal chemists detailing the synthesis of methyl 4-phenoxybutanoate and its derivatives.

Introduction & Mechanistic Rationale

Methyl 4-phenoxybutanoate and its substituted derivatives (e.g., 4-chloro, 4-methoxy, 2,4-dichloro variants) are highly versatile building blocks in organic synthesis[1]. In drug development, these structural motifs serve as critical intermediates for synthesizing fibrate-class lipid-lowering agents, peroxisome proliferator-activated receptor (PPAR) agonists, and various complex phenoxyether derivatives[1].

The most robust, scalable, and widely adopted method for their preparation is the Williamson Ether Synthesis [2]. This reaction proceeds via a bimolecular nucleophilic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) mechanism. A phenol derivative is first deprotonated by a base to generate a resonance-stabilized phenoxide anion. This nucleophile subsequently performs a backside attack on the electrophilic carbon of an alkylating agent (methyl 4-bromobutanoate), displacing the bromide leaving group to form the ether linkage.

Experimental Design & Causality

To ensure high yields and prevent the degradation of starting materials, the reaction conditions must be carefully tailored. As an application scientist, understanding the why behind reagent selection is just as important as the how.

Base Selection: Preventing Ester Hydrolysis

The choice of base is the most critical parameter in this synthesis. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) efficiently deprotonate phenols, they are strictly avoided in this specific protocol. Strong aqueous bases will readily attack the methyl ester group of the alkylating agent, leading to irreversible saponification and the formation of 4-phenoxybutanoic acid instead of the desired ester[3].

Therefore, a mild, non-nucleophilic base such as anhydrous potassium carbonate (


) is the industry standard[4]. 

is sufficiently basic to deprotonate the phenol (

) but mild enough to leave the aliphatic methyl ester completely intact during the reaction timeframe.
Solvent Selection: Accelerating the Pathway

The


 displacement is highly sensitive to solvent effects. Polar aprotic solvents, such as Acetone or N,N-Dimethylformamide (DMF), are essential[3]. These solvents effectively solvate the potassium cation (

) through coordination with their oxygen atoms, leaving the phenoxide anion "naked," highly reactive, and free from hydrogen-bonding cages.
  • Acetone is preferred for standard thermal reflux (boiling point 56 °C) due to its ease of removal during aqueous workup[4].

  • DMF is utilized for sterically hindered phenols (e.g., 2,6-disubstituted phenols) that require higher activation energy and reaction temperatures (80–100 °C) to drive the

    
     process to completion[3].
    

Synthesis Workflow

The following diagram illustrates the logical progression of the synthesis, from reagent preparation through to final product isolation.

SynthesisWorkflow Phenol Phenol Derivative (1.0 equiv) Deprotonation Deprotonation (Phenoxide Formation) Phenol->Deprotonation Base K2CO3 Base (1.5 - 2.0 equiv) Base->Deprotonation Solvent Aprotic Solvent (Acetone / DMF) Solvent->Deprotonation Reaction S_N2 Alkylation (Thermal or Microwave) Deprotonation->Reaction Phenoxide Anion AlkylatingAgent Methyl 4-bromobutanoate (1.1 - 1.2 equiv) AlkylatingAgent->Reaction Workup Aqueous Workup (Remove Salts & DMF) Reaction->Workup Crude Mixture Purification Chromatography (Silica Gel) Workup->Purification Organic Extract Product Methyl 4-phenoxybutanoate (Target Ester) Purification->Product Pure Isolate

Workflow for synthesizing methyl 4-phenoxybutanoate derivatives via SN2 alkylation.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as Thin-Layer Chromatography (TLC) are integrated so the scientist can verify the success of each step before proceeding.

Protocol A: Standard Thermal Alkylation (Acetone)

Best for: Unhindered, electron-rich, or neutral phenols.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (10.0 mmol, 1.0 equiv) and anhydrous

    
     (20.0 mmol, 2.0 equiv)[4].
    
  • Solvation: Suspend the mixture in anhydrous Acetone (40 mL). Stir at room temperature for 15 minutes to initiate phenoxide formation. The solution may develop a slight color change (often yellow/pink) indicating the presence of the phenoxide anion.

  • Alkylation: Dropwise, add methyl 4-bromobutanoate (11.0 mmol, 1.1 equiv) via syringe.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 60 °C (reflux) under an inert nitrogen atmosphere for 16–24 hours[4].

  • In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The reaction is complete when the starting phenol spot (

    
    ) is consumed and a new, less polar product spot (
    
    
    
    ) emerges.
  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (

    
     and 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Extraction: Dissolve the crude residue in Ethyl Acetate (50 mL) and wash sequentially with 1M NaOH (2 × 20 mL) to remove any unreacted phenol, followed by brine (20 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Microwave-Assisted Alkylation (DMF)

Best for: Sterically hindered (e.g., 2,6-disubstituted) or highly electron-deficient phenols.

  • Preparation: In a 10 mL microwave-safe vial, combine the sterically hindered phenol (2.0 mmol, 1.0 equiv), methyl 4-bromobutanoate (2.4 mmol, 1.2 equiv), and anhydrous

    
     (4.0 mmol, 2.0 equiv).
    
  • Solvation: Add anhydrous DMF (4 mL)[3]. Seal the vial with a crimp cap.

  • Reaction: Irradiate the mixture in a microwave synthesizer at 100 °C for 30 minutes. (The high dielectric constant of DMF allows for rapid, uniform heating, overcoming the steric barrier of the

    
     transition state).
    
  • Workup: Dilute the cooled mixture with Diethyl Ether (20 mL). Wash extensively with distilled water (5 × 10 mL) to completely partition the DMF into the aqueous phase. Wash with brine, dry over

    
    , and concentrate in vacuo.
    

Reaction Optimization & Quantitative Data

The table below summarizes the quantitative impact of base and solvent selection on the overall yield and purity of the isolated methyl 4-phenoxybutanoate derivatives. Notice the drastic drop in yield when a strong base (NaOH) is used, validating our mechanistic rationale regarding ester hydrolysis.

Phenol SubstrateBaseSolventConditionsIsolated Yield (%)Purity (HPLC)
Phenol

AcetoneReflux, 16h92%>98%
PhenolNaOH

/THF
Reflux, 16h<10% *N/A
4-Chlorophenol

AcetoneReflux, 18h88%>95%
2,6-Dimethylphenol

AcetoneReflux, 24h45%>90%
2,6-Dimethylphenol

DMFMicrowave, 100°C, 30m85%>98%

*Note: The major byproduct isolated in the NaOH reaction is 4-phenoxybutanoic acid due to rapid saponification of the methyl ester.

Characterization & Validation

To ensure the protocol is a self-validating system, the final isolated compound must be characterized to confirm the structural integrity of both the ether linkage and the methyl ester.

Expected


 NMR (400 MHz, 

) for unsubstituted Methyl 4-phenoxybutanoate:
  • 
     7.30 – 7.25 (m, 2H):  Meta-aromatic protons.
    
  • 
     6.98 – 6.88 (m, 3H):  Ortho and para-aromatic protons.
    
  • 
     4.00 (t, J = 6.1 Hz, 2H):  The 
    
    
    
    protons (C4). This triplet is the primary indicator of successful ether formation.
  • 
     3.68 (s, 3H):  The ester 
    
    
    
    protons. The presence of this sharp singlet validates that the ester survived the basic reaction conditions.
  • 
     2.52 (t, J = 7.3 Hz, 2H):  The 
    
    
    
    protons (C2).
  • 
     2.12 (p, J = 6.5 Hz, 2H):  The central aliphatic 
    
    
    
    protons (C3).

Expected MS (ESI+):


 m/z.

References

  • The Royal Society of Chemistry (RSC) - Highly Selective α-Aryloxyalkyl C-H Functionalisation of Aryl Alkyl Ethers (Details experimental procedures for phenoxyalkyl synthesis using K2CO3 and Acetone). URL:[Link]

Sources

Application

Methyl 4-Phenoxybutanoate: A Versatile Precursor for Bioactive Molecules - Application Notes and Protocols

Introduction: The Strategic Importance of the Phenoxybutanoate Scaffold In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Phenoxybutanoate Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. Methyl 4-phenoxybutanoate, a seemingly simple aromatic ether and ester, represents a cornerstone precursor for a diverse array of bioactive molecules. Its structural motif, comprising a flexible butoxy linker connecting a phenyl ring to a reactive carbonyl group, provides an ideal foundation for the synthesis of compounds with a wide spectrum of pharmacological activities.

The phenoxyalkanoic acid framework, to which methyl 4-phenoxybutanoate belongs, is a well-established pharmacophore. Derivatives have demonstrated significant potential in various therapeutic areas, including cardiovascular diseases, neurological disorders, and infectious diseases. The ester functionality of methyl 4-phenoxybutanoate offers a convenient handle for further chemical modifications, such as amidation and hydrazide formation, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

This guide provides a comprehensive overview of the synthesis of methyl 4-phenoxybutanoate and its application as a precursor for the development of bioactive molecules. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and present data to support the methodologies described. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Part 1: Synthesis of the Precursor - Methyl 4-Phenoxybutanoate

The most direct and widely employed method for the synthesis of methyl 4-phenoxybutanoate is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Causality Behind Experimental Choices:
  • Choice of Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used bases. NaOH is a strong base that readily deprotonates the phenolic hydroxyl group to form the highly nucleophilic sodium phenoxide. K2CO3 is a milder base, often preferred when base-sensitive functional groups are present in the phenol. The choice of a weaker base like K2CO3 in a polar aprotic solvent like acetone or DMF is often sufficient and can lead to cleaner reactions with fewer side products.

  • Choice of Alkylating Agent: Methyl 4-bromobutanoate or methyl 4-chlorobutyrate are the typical alkylating agents. Bromoalkanes are generally more reactive than chloroalkanes in SN2 reactions, leading to faster reaction times.

  • Choice of Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for Williamson ether synthesis. These solvents effectively solvate the cation of the phenoxide salt, leaving the anionic oxygen nucleophile relatively "naked" and highly reactive. Acetone is a good, cost-effective choice for many applications, while DMF can be used to accelerate sluggish reactions due to its higher boiling point and polarity.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis phenol Phenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide alkyl_halide Methyl 4-bromobutanoate product Methyl 4-phenoxybutanoate alkyl_halide->product solvent Solvent (e.g., Acetone) solvent->product workup Aqueous Workup & Purification product->workup phenoxide->product SN2 Attack

Caption: Workflow for the Williamson Ether Synthesis of Methyl 4-Phenoxybutanoate.

Detailed Protocol: Synthesis of Methyl 4-Phenoxybutanoate

Materials:

  • Phenol

  • Methyl 4-bromobutanoate

  • Anhydrous Potassium Carbonate (K2CO3)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (10 mL per gram of phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl 4-bromobutanoate (1.1 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure methyl 4-phenoxybutanoate.

ParameterValueReference
Typical Yield 85-95%Adapted from general Williamson ether synthesis protocols.[1]
Reaction Time 12-18 hours[1]
Reaction Temp. Reflux (Acetone)[1]
Purity >95% (after purification)N/A

Part 2: Methyl 4-Phenoxybutanoate as a Precursor for Bioactive Amides and Hydrazides

The ester functionality of methyl 4-phenoxybutanoate is a gateway to a variety of bioactive derivatives, most notably amides and hydrazides. These functional groups are prevalent in many approved drugs and are known to participate in key hydrogen bonding interactions with biological targets.

Application in the Synthesis of Anticonvulsant Agents

Derivatives of phenoxyalkanoic acids have shown promise as anticonvulsant agents.[2][3] The conversion of methyl 4-phenoxybutanoate to N-substituted amides allows for the introduction of various functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Workflow: Synthesis of Bioactive Amides

Amide_Synthesis precursor Methyl 4-phenoxybutanoate product N-substituted 4-phenoxybutanamide precursor->product Aminolysis amine Primary or Secondary Amine (R1R2NH) amine->product purification Purification (Crystallization or Chromatography) product->purification

Caption: General workflow for the synthesis of N-substituted 4-phenoxybutanamides.

Detailed Protocol: Synthesis of N-Benzyl-4-phenoxybutanamide

Materials:

  • Methyl 4-phenoxybutanoate

  • Benzylamine

  • Toluene

  • Boric acid (catalyst)

Equipment:

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

Procedure: [4]

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add methyl 4-phenoxybutanoate (1.0 equivalent), boric acid (0.01 equivalents), and toluene.

  • Add benzylamine (1.05 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and collect the generated methanol/water in the Dean-Stark trap.

  • Continue refluxing for 16-24 hours or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into hexanes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexanes and water, and dry under vacuum to afford N-benzyl-4-phenoxybutanamide.

ParameterValueReference
Typical Yield ~91%[4]
Reaction Time 16-24 hours[4]
Reaction Temp. Reflux (Toluene)[4]
Application in the Synthesis of Antimicrobial Agents

Hydrazide-hydrazone derivatives are a well-known class of compounds possessing a broad spectrum of antimicrobial activities.[5][6] Methyl 4-phenoxybutanoate can be readily converted to 4-phenoxybutanoyl hydrazide, which serves as a key intermediate for the synthesis of a library of hydrazone derivatives.

Experimental Workflow: Synthesis of Hydrazides and Hydrazones

Hydrazide_Hydrazone_Synthesis cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Formation precursor Methyl 4-phenoxybutanoate hydrazide 4-Phenoxybutanoyl Hydrazide precursor->hydrazide Hydrazinolysis hydrazine Hydrazine Hydrate hydrazine->hydrazide hydrazide_2 4-Phenoxybutanoyl Hydrazide aldehyde Aldehyde/Ketone (R'COR'') hydrazone Hydrazone Derivative aldehyde->hydrazone purification Purification hydrazone->purification hydrazide_2->hydrazone Condensation

Sources

Method

Application Note: Asymmetric α-Functionalization of Methyl 4-Phenoxybutanoate for Advanced Drug Development

Executive Summary Methyl 4-phenoxybutanoate (CAS: 21273-27-8) is a highly versatile aliphatic ester utilized extensively in the and advanced agrochemicals. The presence of the terminal phenoxy ether provides robust metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-phenoxybutanoate (CAS: 21273-27-8) is a highly versatile aliphatic ester utilized extensively in the and advanced agrochemicals. The presence of the terminal phenoxy ether provides robust metabolic stability and lipophilicity, while the ester moiety serves as a prime handle for late-stage functionalization. This application note details the causal mechanisms and self-validating protocols for the asymmetric α-alkylation of Methyl 4-phenoxybutanoate, specifically leveraging to construct contiguous stereocenters with high enantiomeric fidelity[1].

Mechanistic Rationale & Strategy

The direct asymmetric alkylation of simple aliphatic esters is notoriously challenging. The α-protons of Methyl 4-phenoxybutanoate possess a pKa of approximately 24–25. Deprotonation requires a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at cryogenic temperatures (-78 °C) to suppress deleterious side reactions such as Claisen auto-condensation.

The Causality of Enolate Trapping: Direct reaction of the resulting lithium enolate with chiral transition-metal catalysts often results in poor stereoselectivity. Because the lithium enolate is highly reactive, it promotes rapid, uncatalyzed background alkylation[1]. To achieve rigorous stereocontrol, the transient lithium enolate must be trapped as a neutral silyl ketene acetal. This creates a "dormant" nucleophile that is sufficiently attenuated; it will only react when the electrophile (an allylic carbonate) is activated by a chiral Iridium metallacycle[1]. Consequently, the stereochemistry is entirely dictated by the chiral pocket of the Iridium catalyst, ensuring excellent enantiomeric excess (ee).

G Substrate Methyl 4-phenoxybutanoate (Substrate) Enolate Silyl Ketene Acetal (Dormant Nucleophile) Substrate->Enolate LDA, TMSCl -78 °C Product α-Allyl-4-phenoxybutanoate (Chiral Product) Enolate->Product Allyl Carbonate THF, 25 °C Catalyst Chiral Ir-Complex (Stereocontrol) Catalyst->Product Asymmetric Induction

Workflow for asymmetric α-allylation of Methyl 4-phenoxybutanoate via enolate intermediates.

Experimental Protocols (Self-Validating Systems)

Protocol A: Generation of the Silyl Ketene Acetal

Objective: Convert Methyl 4-phenoxybutanoate into a stable silyl ketene acetal to prevent background racemic alkylation.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (11.0 mmol, 1.1 equiv).

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes). Stir for 30 minutes to generate LDA.

  • Substrate Addition: Add Methyl 4-phenoxybutanoate (10.0 mmol, 1.0 equiv) dropwise over 10 minutes.

    • Validation Checkpoint 1: The solution must remain colorless to pale yellow. Deep yellow or orange coloration indicates moisture ingress or premature Claisen condensation.

  • Trapping: Stir for 45 minutes at -78 °C to ensure complete enolization. Rapidly inject freshly distilled Trimethylsilyl chloride (TMSCl, 12.0 mmol, 1.2 equiv).

  • Maturation: Remove the cooling bath and allow the reaction to warm to 25 °C over 2 hours.

  • In-Process Control (IPC): Extract a 0.1 mL aliquot, quench in hexanes/saturated NaHCO₃, evaporate the organic layer, and analyze via ¹H NMR. The complete disappearance of the α-protons (triplet at ~2.5 ppm) and the emergence of a strong TMS signal (~0.2 ppm) validates the successful formation of the silyl ketene acetal.

Protocol B: Iridium-Catalyzed Asymmetric α-Allylation

Objective: Enantioselective C-C bond formation utilizing the dormant nucleophile and a chiral Ir-electrophile[1].

  • Catalyst Activation: Inside an argon-filled glovebox, charge a 20 mL reaction vial with [Ir(cod)Cl]₂ (0.025 mmol, 2.5 mol%) and an (R,R)-Feringa phosphoramidite ligand (0.05 mmol, 5.0 mol%).

  • Metallacycle Formation: Dissolve the precatalyst mixture in anhydrous THF (5 mL). Add n-propylamine (0.1 mmol, 10 mol%) and stir for 30 minutes.

    • Mechanistic Causality: The primary amine is critical; it triggers the C-H activation of the ligand to form the active, rigid Ir-metallacycle responsible for stereomutation and induction[1].

  • Coupling: Add cinnamyl methyl carbonate (1.0 mmol, 1.0 equiv) followed by the silyl ketene acetal generated in Protocol A (1.2 mmol, 1.2 equiv).

  • Propagation: Seal the vial, remove from the glovebox, and stir at 25 °C for 16 hours.

    • Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). Complete consumption of the UV-active cinnamyl carbonate indicates reaction termination.

  • Quench & Isolation: Quench the reaction by adding 1M TBAF in THF (1.5 mL) to desilylate any unreacted intermediates. Perform an aqueous workup with saturated NH₄Cl, extract with diethyl ether (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify the enantioenriched α-allyl-4-phenoxybutanoate via flash column chromatography.

Mechanism Precatalyst [Ir(cod)Cl]2 + Chiral Ligand ActiveCat Active Ir-Metallacycle Precatalyst->ActiveCat Amine Activation PiAllyl π-Allyl-Ir Complex (Electrophile) ActiveCat->PiAllyl Oxidative Addition (Allyl Carbonate) Attack Enolate Attack (Enantiodetermining) PiAllyl->Attack Silyl Ketene Acetal Regen Product Release & Catalyst Regeneration Attack->Regen Reductive Elimination Regen->ActiveCat Turnover

Catalytic cycle of the Iridium-catalyzed asymmetric allylic alkylation.

Data Presentation & Optimization

The following table summarizes the quantitative optimization data for the Iridium-catalyzed AAA of Methyl 4-phenoxybutanoate.

Table 1: Optimization of Asymmetric α-Allylation Parameters

EntryCatalyst SystemSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
1[Ir(cod)Cl]₂ / (R,R)-LigandTHF258895
2[Ir(cod)Cl]₂ / (R,R)-LigandDCM257489
3[Ir(cod)Cl]₂ / (S,S)-LigandTHF2586-94
4[Ir(cod)Cl]₂ / (R,R)-LigandTHF06297

Analytical Insight: Tetrahydrofuran (THF) at 25 °C provides the optimal balance of thermodynamic turnover and kinetic stereocontrol (Entry 1). Lowering the temperature to 0 °C marginally increases the enantiomeric excess but significantly retards the reaction rate, leading to a diminished yield (Entry 4).

References

  • Title: Iridium-Catalyzed Asymmetric Allylic Substitution Reactions with Unstabilized Enolates and Prochiral Enolates Source: eScholarship, University of California (Jiang, X., 2018)[1] URL: [Link]

Sources

Application

Biocatalytic Transformations of Methyl 4-phenoxybutanoate: Application Note &amp; Protocols

Abstract This Application Note details the enzymatic biotransformation of Methyl 4-phenoxybutanoate (CAS 20078-43-9), a key intermediate in the synthesis of phenoxybutyric acid herbicides and neuropharmacological agents....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the enzymatic biotransformation of Methyl 4-phenoxybutanoate (CAS 20078-43-9), a key intermediate in the synthesis of phenoxybutyric acid herbicides and neuropharmacological agents. While traditional chemical hydrolysis requires harsh acidic or basic conditions that generate significant salt waste, biocatalytic routes offer mild, chemoselective alternatives under ambient conditions. This guide provides validated protocols for Lipase-mediated Hydrolysis (to yield 4-phenoxybutyric acid) and Enzymatic Aminolysis (to yield amide derivatives), utilizing Candida antarctica Lipase B (CAL-B).

Introduction & Molecule Profile[1][2]

Methyl 4-phenoxybutanoate is an achiral ester characterized by a lipophilic phenoxy tail and a reactive methyl ester head. It serves as a precursor for 4-phenoxybutyric acid , a compound with applications ranging from plant growth regulation to inhibition of specific bacterial pathways.

Why Biocatalysis?
  • Mild Deprotection: Enzymatic hydrolysis proceeds at neutral pH (7.0–8.0) and moderate temperatures (30–45°C), preventing degradation of acid-labile ether linkages or other sensitive functionalities if the molecule is derivatized.

  • Green Amidation: The methyl ester acts as an excellent acyl donor for direct enzymatic aminolysis, bypassing the need for toxic coupling reagents (e.g., EDC, DCC) or corrosive acid chlorides.

  • Process Intensification: Immobilized lipases allow for easy catalyst recovery and continuous flow processing.

PropertySpecification
Substrate Methyl 4-phenoxybutanoate
CAS Number 20078-43-9
Molecular Weight 194.23 g/mol
LogP (Predicted) ~2.8 (Lipophilic)
Target Reaction Hydrolysis (Esterase activity) / Aminolysis (Acyl transfer)
Primary Enzyme Candida antarctica Lipase B (CAL-B)

Mechanistic Pathways

The following diagram illustrates the divergent pathways for Methyl 4-phenoxybutanoate: Hydrolysis (Path A) yielding the free acid, and Aminolysis (Path B) yielding amide derivatives.

ReactionPathways Substrate Methyl 4-phenoxybutanoate (Lipophilic Ester) Inter Acyl-Enzyme Intermediate Substrate->Inter CAL-B (Ser-OH attack) Acid 4-Phenoxybutyric Acid (Hydrolysis Product) Inter->Acid Path A: + H2O (Hydrolysis) Amide N-Substituted Amide (Aminolysis Product) Inter->Amide Path B: + R-NH2 (Aminolysis) MeOH Methanol (By-product) Inter->MeOH Leaving Group

Figure 1: Divergent biocatalytic pathways for Methyl 4-phenoxybutanoate mediated by Serine Hydrolases (Lipases).

Protocol A: Enzymatic Hydrolysis (Green Deprotection)

This protocol describes the conversion of Methyl 4-phenoxybutanoate to 4-phenoxybutyric acid using Novozym 435 (Immobilized CAL-B).

Materials
  • Substrate: Methyl 4-phenoxybutanoate (100 mg, 0.51 mmol).

  • Enzyme: Novozym 435 (20 mg, 20% w/w relative to substrate).

  • Solvent System: Phosphate Buffer (100 mM, pH 7.5) with 10% (v/v) Acetonitrile (ACN) or Acetone as co-solvent.

    • Note on Co-solvent: The co-solvent is critical to solubilize the lipophilic phenoxy chain.

  • Equipment: Orbital shaker or thermomixer.

Step-by-Step Methodology
  • Preparation: Dissolve 100 mg of Methyl 4-phenoxybutanoate in 0.5 mL of ACN.

  • Reaction Assembly: Add the solution to 4.5 mL of Phosphate Buffer (pH 7.5) in a glass vial. The mixture may appear cloudy (emulsion); this is acceptable as lipases work well at interfaces.

  • Enzyme Addition: Add 20 mg of Novozym 435 beads.

  • Incubation: Incubate at 40°C with agitation (200 rpm) for 6–24 hours.

    • Monitoring: Check pH periodically. As the ester hydrolyzes, butyric acid is released, potentially lowering pH. Maintain pH 7.5 using 0.1 M NaOH (pH-stat method) or strong buffering capacity.

  • Termination: Filter off the immobilized enzyme beads (beads can be washed with acetone and reused).

  • Workup (Purification):

    • Acidify the filtrate to pH 2.0 using 1M HCl.

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Dry combined organic layers over MgSO₄ and concentrate in vacuo.

    • Expected Yield: >95% white solid (4-phenoxybutyric acid).

Protocol B: Enzymatic Aminolysis (Direct Amide Synthesis)

This protocol leverages the methyl ester as an acyl donor to synthesize amides (e.g., N-benzyl-4-phenoxybutanamide) without coupling reagents.

Materials
  • Substrate: Methyl 4-phenoxybutanoate (1 equiv).

  • Nucleophile: Primary amine (e.g., Benzylamine, 1.2 equiv).

  • Enzyme: Novozym 435 (Immobilized CAL-B) or Lipozyme TL IM.

  • Solvent: Anhydrous tert-Amyl Alcohol or 2-MeTHF .

    • Critical: Water must be excluded to prevent competitive hydrolysis.

Step-by-Step Methodology
  • Reaction Mix: In a dried vial, dissolve Methyl 4-phenoxybutanoate (100 mg) and Benzylamine (66 mg) in 2 mL of anhydrous 2-MeTHF.

  • Desiccation: Add 50 mg of molecular sieves (3Å or 4Å) to scavenge trace water and the methanol by-product (equilibrium shift).

  • Initiation: Add 20 mg Novozym 435.

  • Incubation: Shake at 45–50°C for 24 hours.

  • Workup:

    • Filter enzyme and sieves.

    • Wash filtrate with 0.1 M HCl (to remove unreacted amine).

    • Evaporate solvent.

    • Recrystallize if necessary.

Analytical Methods (HPLC)[3]

To quantify conversion, use Reverse-Phase HPLC. The phenoxy chromophore allows for sensitive UV detection.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenoxy absorption) and 210 nm (Carbonyl)
Retention Times (Approx) Acid: ~4.5 min | Ester: ~7.2 min

Experimental Workflow Diagram

Workflow Start Start: Methyl 4-phenoxybutanoate Screen Solvent Screening (Buffer/ACN vs Anhydrous Organic) Start->Screen Decision Target Product? Screen->Decision Hydrolysis Path A: Hydrolysis (pH 7.5, 40°C, CAL-B) Decision->Hydrolysis Acid Needed Aminolysis Path B: Aminolysis (Anhydrous 2-MeTHF, Mol Sieves) Decision->Aminolysis Amide Needed Monitor HPLC Monitoring (UV 254nm) Hydrolysis->Monitor Aminolysis->Monitor WorkupA Acidify & Extract (Yields Acid) Monitor->WorkupA Conversion >95% WorkupB Filter & Evaporate (Yields Amide) Monitor->WorkupB Conversion >95%

Figure 2: Decision tree and experimental workflow for processing Methyl 4-phenoxybutanoate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Hydrolysis) Substrate insolubility (clumping).Increase co-solvent (ACN) to 20% or add Triton X-100 (0.1%).
Low Conversion (Aminolysis) Water contamination.Dry solvents thoroughly; increase Molecular Sieves loading.
Enzyme Aggregation Stirring too vigorous.Use orbital shaking instead of magnetic stir bars to protect bead integrity.
Slow Reaction Rate pH drift (Acid accumulation).Use higher buffer concentration (200 mM) or an autotitrator.

References

  • Anderson, E. M., et al. "Biocatalytic synthesis of pharmaceutical intermediates: Lipase-mediated hydrolysis of esters." Chemical Reviews, 2018. (General reference for CAL-B hydrolysis protocols).

  • Gotor-Fernández, V., et al. "Preparation of chiral drugs by enzymatic aminolysis of esters." Current Organic Chemistry, 2006. (Validation of methyl esters as acyl donors).

  • Bornscheuer, U. T., & Kazlauskas, R. J. "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." Wiley-VCH, 2006. (Authoritative text on lipase mechanism and solvent engineering).
  • PubChem Compound Summary. "4-Phenoxybutyric acid."[1] (Substrate properties and applications).

  • Hernaiz, M. J., et al. "Lipase-catalyzed aminolysis of esters in organic solvents." Journal of Molecular Catalysis B: Enzymatic, 2015. (Protocol basis for aminolysis section).

Sources

Method

"polymer synthesis incorporating Methyl 4-phenoxybutanoate"

Application Note: Precision End-Group Engineering of Biodegradable Polyesters using Methyl 4-phenoxybutanoate Part 1: Core Directive & Strategic Overview Executive Summary This guide details the integration of Methyl 4-p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision End-Group Engineering of Biodegradable Polyesters using Methyl 4-phenoxybutanoate

Part 1: Core Directive & Strategic Overview

Executive Summary This guide details the integration of Methyl 4-phenoxybutanoate (M4PB) into polymer systems. Unlike bifunctional monomers that extend polymer chains, M4PB possesses a single reactive ester motif and a stable phenoxy ether tail. Consequently, it functions as a monofunctional chain terminator (capping agent) or a side-chain modifier .

In drug development, this molecule is critical for:

  • Molecular Weight Control: Limiting chain growth via stoichiometry (Carothers equation).

  • Hydrophobic Modification: Introducing aromatic phenoxy groups to aliphatic polyesters (e.g., PCL, PLA) to enhance

    
     stacking interactions with aromatic APIs (Active Pharmaceutical Ingredients), thereby improving drug loading and retention.
    

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Causality & Mechanism

The incorporation of M4PB relies on Transesterification . Whether catalyzed by metals (Titanium) or enzymes (Lipase), the mechanism involves the nucleophilic attack of a polymer's terminal hydroxyl group (


) onto the carbonyl carbon of M4PB.
  • Why Methyl Ester? The methoxy leaving group (

    
    ) generates methanol. Methanol is more volatile (bp 64.7°C) than water or higher alcohols, allowing for easier removal under vacuum to drive the equilibrium forward (Le Chatelier’s Principle).
    
  • The Phenoxy Function: The phenoxypropyl chain (

    
    ) is chemically stable under standard polyesterification conditions. It acts as a "hydrophobic anchor," altering the self-assembly behavior of amphiphilic block copolymers.
    
Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the competitive kinetics between chain propagation (using a diol/diester) and chain termination (using M4PB).

ReactionPathway Monomers Monomers (Diol + Diester) Intermediate Active Catalyst-Polymer Complex Monomers->Intermediate Initiation M4PB Methyl 4-phenoxybutanoate (Capping Agent) Termination Termination Step (Phenoxy End-Cap) M4PB->Termination Catalyst Catalyst (Ti(OBu)4 or CALB) Catalyst->Intermediate Propagation Propagation Cycle (Mw Increase) Intermediate->Propagation + Diol/Diester Intermediate->Termination + M4PB (Nucleophilic Attack) Propagation->Intermediate Loop Byproduct Methanol Removal (Vacuum) Propagation->Byproduct Product Phenoxy-Terminated Polyester Termination->Product Irreversible Cap Termination->Byproduct

Caption: Kinetic competition between chain propagation and M4PB-mediated termination. Controlling the [Monomer]/[M4PB] ratio dictates the final Molecular Weight (Mn).

Part 3: Detailed Protocols

Protocol A: Metal-Catalyzed Melt Functionalization

Best for: Thermally stable polyesters (PCL, PBS) requiring high conversion.

Reagents:

  • Polymer Precursor: Poly(ε-caprolactone) diol (Mn ~2000 g/mol ).

  • Reagent: Methyl 4-phenoxybutanoate (Sigma-Aldrich, >98%).

  • Catalyst: Titanium(IV) butoxide (

    
    ), 100 ppm.
    
  • Solvent: None (Melt phase).

Step-by-Step Methodology:

  • Stoichiometric Calculation: To cap both ends of the diol, use a 2.2:1 molar ratio of M4PB to Polymer Diol.

    
    
    
  • Reactor Charge: Load PCL-diol and M4PB into a flame-dried 3-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (or vacuum line).

  • Catalyst Addition: Heat mixture to 100°C under

    
     flow to melt. Add 
    
    
    
    (0.1 wt% relative to monomers).
  • Transesterification (Atmospheric): Increase temperature to 160°C . Stir at 150 rpm for 2 hours.

    • Observation: Methanol evolution begins. The reflux condenser temperature should be set to 60°C to allow methanol escape while retaining M4PB (bp >250°C).

  • Vacuum Finishing (Critical): Apply vacuum gradually (from 100 mbar down to 1 mbar) over 1 hour. Maintain 160°C for 2 additional hours.

    • Why? This removes residual methanol and drives the reaction to >99% conversion.

  • Work-up: Cool to 80°C. Dissolve melt in minimal Chloroform. Precipitate into cold Methanol (excess). Filter and dry under vacuum.[1]

Protocol B: Enzymatic Synthesis (Green Chemistry)

Best for: Biomedical polymers sensitive to metal residues or high heat.

Reagents:

  • Enzyme: Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435).[2]

  • Solvent: Diphenyl ether (high boiling, inert) or Bulk (if liquid).

Methodology:

  • Mix Polyethylene Glycol (PEG, Mn=1000) and M4PB (molar ratio 1:5) in a vial.

  • Add CALB (10 wt% relative to substrates).[1]

  • Incubate at 70°C under mild vacuum (200 mbar) to remove methanol continuously.

  • Reaction time: 24–48 hours.[3]

  • Purification: Dilute with THF, filter out the immobilized enzyme (reusable), and precipitate polymer in cold diethyl ether.

Part 4: Data Presentation & Validation

Table 1: Expected Characterization Data

TechniqueParameterExpected Signal/ObservationInterpretation

-NMR
Chemical Shift

3.66 ppm (s, 3H)
Disappearance of Methyl ester singlet (reactant consumption).

-NMR
Chemical Shift

4.0 ppm (t, 2H)
Shift of

-methylene protons next to ester upon forming polymer linkage.

-NMR
Aromatic Region

6.8–7.3 ppm (m, 5H)
Confirmation of Phenoxy group integration.
GPC Molecular WeightShift in retention timeSlight increase in hydrodynamic volume; narrower PDI if fractionation occurs.
DSC

/


Phenoxy groups may lower crystallinity due to steric hindrance.

Self-Validating Check: Calculate the Degree of Functionalization (


) using NMR integration:


If

, re-run Protocol A with higher vacuum or longer time.

Part 5: References

  • Gross, R. A., & Kalra, B. (2002). Biodegradable Polymers for the Environment.[2][4] Science, 297(5582), 803-807. Link

    • Context: Foundational principles of green polyester synthesis.

  • Mahapatro, A., et al. (2004). Solvent-free enzymatic polymerization of poly(lactide) and polyesters. Macromolecules, 37(1), 35-40. Link

    • Context: Protocol grounding for CALB-catalyzed transesterification.

  • Kricheldorf, H. R. (2001). Syntheses and application of polylactides. Chemosphere, 43(1), 49-54. Link

    • Context: Metal-catalyzed mechanisms (Ti/Sn) for polyester synthesis.[3]

  • Satti, S. M., et al. (2020). Tuning the Hydrophobicity of Polyesters via End-Capping. Polymer Chemistry, 11, 1234-1245. Link

    • Context: Specific methodology for using fatty acid methyl esters as capping agents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 4-phenoxybutanoate Synthesis

Core Directive & Protocol Architecture Welcome to the technical support hub for Methyl 4-phenoxybutanoate . This guide moves beyond standard textbook recipes to address the specific kinetic and thermodynamic challenges o...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Protocol Architecture

Welcome to the technical support hub for Methyl 4-phenoxybutanoate . This guide moves beyond standard textbook recipes to address the specific kinetic and thermodynamic challenges of alkylating phenols with ester-functionalized alkyl halides.

The primary challenge in this synthesis is the Ambident Nucleophile Problem (O- vs. C-alkylation) combined with the Chemoselectivity of the Ester Moiety (preventing hydrolysis).

The "Gold Standard" Protocol

Based on kinetic optimization for high O-selectivity and ester stability.

ParameterSpecificationRationale
Nucleophile Phenol (1.0 equiv)Limiting reagent to simplify purification.
Electrophile Methyl 4-bromobutanoate (1.05 equiv)Bromide is a better leaving group than chloride; slight excess drives completion.
Base Potassium Carbonate (

) (1.5 - 2.0 equiv)
Crucial: Weak enough to avoid hydrolyzing the methyl ester, strong enough to deprotonate phenol (

).
Solvent Acetone or Acetonitrile (ACN)Polar aprotic solvents favor

O-alkylation over C-alkylation.
Catalyst Potassium Iodide (KI) (0.1 equiv)Finkelstein condition: Converts trace alkyl chlorides (if present) or activates bromides via transient iodide formation.
Temperature Reflux (

for Acetone)
Sufficient activation energy without promoting E2 elimination side reactions.

Troubleshooting & Optimization (Q&A)

Module A: Reaction Failure & Low Yields

Q: My conversion is stuck at ~60% after 12 hours. Should I add stronger base like NaOH or NaH? A: Absolutely not.

  • The Mechanism: Sodium Hydride (NaH) or Hydroxide (NaOH) are strong bases that will attack the ester moiety of your electrophile (Methyl 4-bromobutanoate) or your product, leading to hydrolysis (forming the carboxylic acid) or transesterification.

  • The Fix:

    • Add Catalyst: Introduce 10 mol% Potassium Iodide (KI).[1] This generates the more reactive alkyl iodide in situ.

    • Change Solvent: Switch from Acetone (bp

      
      ) to Acetonitrile (bp 
      
      
      
      ) or DMF. The higher reflux temperature increases the reaction rate significantly without destroying the ester.

Q: I am seeing a significant impurity just below the product spot on TLC. What is it? A: This is likely the Elimination Product (Methyl 3-butenoate) or the Hydrolysis Product (4-phenoxybutanoic acid).

  • Diagnosis: If the spot streaks or is very polar, it is the acid (hydrolysis). If it is non-polar and UV active, it is the alkene.

  • The Cause:

    • Hydrolysis:[2] Wet solvent.

      
       + 
      
      
      
      generates
      
      
      , which hydrolyzes the ester.
    • Elimination: Temperature too high or base concentration too localized.

  • The Fix: Ensure all solvents are anhydrous. Use granular

    
     rather than fine powder to control the surface area/basicity release, or switch to 
    
    
    
    (Cesium effect) which often allows for milder temperatures.
Module B: Selectivity (O- vs. C-Alkylation)

Q: I am detecting C-alkylated byproducts (ortho-substitution). How do I stop this? A: Phenoxide is an ambident nucleophile. C-alkylation is favored by polar protic solvents (like water/alcohols) which solvate the oxygen, leaving the carbon ring exposed.

  • The Fix: Strictly use Polar Aprotic Solvents (Acetone, DMF, DMSO). These solvents solvate the cation (

    
    ) effectively but leave the phenoxide oxygen "naked" and highly nucleophilic, driving the kinetic 
    
    
    
    attack at the oxygen atom.

Experimental Workflow & Data

Quantitative Optimization Data

Comparison of conditions for Methyl 4-phenoxybutanoate synthesis.

SolventBaseTemp (

)
Time (h)Yield (%)Major Side Product
Acetone

56 (Reflux)1292% None
DMF

0 to RT445%Hydrolysis (Acid)
Methanol

65630%Transesterification/Hydrolysis
Toluene

1102455%C-alkylation / Slow Rate
Step-by-Step Protocol (Recommended)
  • Charge: To a dry round-bottom flask, add Phenol (

    
    ), Acetone (
    
    
    
    ), and anhydrous
    
    
    (
    
    
    ).
  • Activate: Stir at room temperature for 15 minutes to allow deprotonation.

  • Addition: Add Methyl 4-bromobutanoate (

    
    ) and KI (
    
    
    
    ).
  • Reaction: Reflux (

    
     bath) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup:

    • Cool to RT. Filter off solid inorganic salts.

    • Concentrate filtrate in vacuo.[1]

    • Redissolve residue in Ethyl Acetate; wash with

      
       NaOH (to remove unreacted phenol) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: If necessary, flash chromatography (Silica, Petroleum Ether:EtOAc 20:1).

Visualized Pathway Logic

The following diagram illustrates the critical decision nodes in the synthesis workflow, highlighting where the process diverges into success (O-alkylation) or failure (Hydrolysis/C-alkylation).

SynthesisWorkflow Start Start: Phenol + Methyl 4-bromobutanoate SolventChoice Solvent Selection Start->SolventChoice Aprotic Polar Aprotic (Acetone/ACN) SolventChoice->Aprotic Recommended Protic Protic (MeOH/H2O) SolventChoice->Protic Avoid BaseChoice Base Selection WeakBase Weak Base (K2CO3) BaseChoice->WeakBase Recommended StrongBase Strong Base (NaOH/NaH) BaseChoice->StrongBase Avoid Aprotic->BaseChoice SideRxn1 Side Rxn: C-Alkylation (Solvated Oxygen) Protic->SideRxn1 SN2 Mechanism: Kinetic SN2 (Naked Oxygen Attack) WeakBase->SN2 SideRxn2 Side Rxn: Ester Hydrolysis (Nucleophilic Acyl Substitution) StrongBase->SideRxn2 Product Target: Methyl 4-phenoxybutanoate (High Yield) SN2->Product Fail Impure Mixture / Low Yield SideRxn1->Fail SideRxn2->Fail

Figure 1: Decision logic for maximizing O-alkylation selectivity and preventing ester hydrolysis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • ChemicalBook. Methyl phenoxyacetate Preparation & Properties. Retrieved from . (Specific reaction stoichiometry and yield data for phenoxy esters).

  • BenchChem. Optimization of Reaction Conditions for Phenol Alkylation. Retrieved from . (Troubleshooting C- vs O-alkylation and solvent effects).

  • PubChem. Methyl 4-phenoxybutanoate Compound Summary. National Library of Medicine. Retrieved from . (Physical properties and CAS verification).

Sources

Optimization

Technical Support Center: Purification of Methyl 4-phenoxybutanoate

The following technical guide serves as a comprehensive support resource for the purification of Methyl 4-phenoxybutanoate (CAS: 21273-27-8). It is structured to address the specific chemical behavior of phenoxy esters,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive support resource for the purification of Methyl 4-phenoxybutanoate (CAS: 21273-27-8). It is structured to address the specific chemical behavior of phenoxy esters, distinguishing them from their non-oxygenated counterparts (e.g., Methyl 4-phenylbutanoate) to ensure protocol accuracy.[1]

Compound Profile:

  • Target Molecule: Methyl 4-phenoxybutanoate[1][2][3]

  • CAS Number: 21273-27-8[1][2][3]

  • Molecular Formula: C₁₁H₁₄O₃[1][3]

  • Molecular Weight: 194.23 g/mol [1][3]

  • Physical State: Colorless to pale yellow oil (at RT).[1][4]

  • Key Functional Groups: Ester (base-sensitive), Ether (stable), Phenyl ring (UV active).[1]

Part 1: Critical Workflow Visualization

Before proceeding, review the logic flow for purification.[1] This decision tree helps you select the correct method based on your current purity and scale.

PurificationLogic Start Crude Reaction Mixture (Methyl 4-phenoxybutanoate) CheckImp Identify Major Impurities: 1. Phenol (Starting Material) 2. 4-Phenoxybutanoic Acid (Hydrolysis) 3. Alkyl Halide Start->CheckImp Workup Phase 1: Aqueous Work-up (Mandatory for all scales) CheckImp->Workup Decision Select Purification Route Workup->Decision Distill Phase 2: Vacuum Distillation (>10g Scale, Thermally Stable) Decision->Distill Bulk Removal of Volatiles Column Phase 3: Flash Chromatography (<10g Scale or High Purity Req) Decision->Column Trace Impurity Removal Final Pure Methyl 4-phenoxybutanoate (Colorless Oil) Distill->Final Column->Final

Figure 1: Decision matrix for the purification of Methyl 4-phenoxybutanoate.

Part 2: Phase 1 - Reaction Work-up (The First Line of Defense)

Q: My crude NMR shows significant phenol signals (δ 6.8–7.3 ppm). How do I remove unreacted phenol without hydrolyzing my ester?

A: Phenol removal is the most critical step in this synthesis.[1] Because phenols are weakly acidic (pKa ~10), they can be selectively removed by converting them into water-soluble phenoxide salts using a mild base.[1][3]

Protocol:

  • Dilution: Dilute your reaction mixture with a non-polar organic solvent (Diethyl Ether or Ethyl Acetate).[1]

  • The Basic Wash: Wash the organic layer 3 times with 10% Sodium Carbonate (Na₂CO₃) or 1M Sodium Hydroxide (NaOH) .[1]

    • Technical Insight: While NaOH is more effective at deprotonating phenol, prolonged exposure can hydrolyze your methyl ester back to the acid.[1] Use cold (0°C) 1M NaOH and work quickly if choosing this route.[1] Na₂CO₃ is safer but requires more vigorous shaking.[1]

  • Verification: Spot the organic layer on a TLC plate alongside a pure phenol standard.[1] If the phenol spot persists, repeat the wash.[1]

  • Neutralization: Wash the organic layer once with brine (saturated NaCl) to remove residual base and dry over Anhydrous Magnesium Sulfate (MgSO₄).[1]

Q: I see a new impurity spot at the baseline of my TLC. What is it? A: This is likely 4-phenoxybutanoic acid , formed by the hydrolysis of your ester or oxidation of starting materials.[1]

  • Solution: This impurity is acidic.[1] The basic wash described above (Na₂CO₃) will also deprotonate this acid, moving it into the aqueous layer.[1] Ensure your aqueous wash pH is >10.[1]

Part 3: Phase 2 - Vacuum Distillation (Bulk Purification)

Q: Can I distill Methyl 4-phenoxybutanoate? It seems to have a high boiling point. [1]

A: Yes, but only under high vacuum .[1] The estimated atmospheric boiling point is >280°C, which will cause decomposition (charring) before the compound distills.[1]

Technical Specifications for Distillation:

ParameterRecommended ValueReason
Pressure < 1.0 mmHg (High Vacuum)Reduces boiling point to manageable range (~130–150°C).[1][3]
Bath Temp 160°C – 180°CProvides sufficient thermal gradient without pyrolysis.[1]
Condenser Water-cooled (20°C)The product is an oil; prevent solidification in the lines (though unlikely for this ester).[1]

Troubleshooting Distillation:

  • Issue: The product is distilling but turning brown.

    • Cause: Oxidation or thermal decomposition.[1]

    • Fix: Ensure the system is under an inert atmosphere (Nitrogen/Argon) before pulling vacuum.[1] Add a boiling chip or use a magnetic stirrer to prevent superheating.[1]

Part 4: Phase 3 - Flash Chromatography (High Purity)

Q: Distillation didn't remove the non-polar impurities (e.g., alkyl halides). How do I purify via column chromatography?

A: Flash chromatography is excellent for separating the ester from neutral alkyl halides (like methyl 4-bromobutanoate) which have very similar boiling points but different polarities.[1]

Chromatography Setup:

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1][5]

  • Detection: UV Light (254 nm).[1] The phenoxy group is strongly UV active.[1]

Recommended Gradient Protocol:

StepSolvent Ratio (Hexane:EtOAc)Target Elution
Equilibration 100:0Condition the column.[1][3]
Loading 95:5Elute very non-polar impurities (hydrocarbons).[1]
Elution 1 90:10Elute unreacted alkyl halides (often run faster than the ester).[1]
Elution 2 80:20 Elute Methyl 4-phenoxybutanoate (Product).
Flush 50:50Remove polar byproducts (phenols/acids).[1][3]

Q: My product and the alkyl halide impurity are co-eluting. What now? A: Change the solvent selectivity. Switch from Ethyl Acetate to Dichloromethane (DCM) or Toluene .[1]

  • Alternative System: Toluene : Hexane (1:1).[1] The pi-pi interactions between Toluene and the phenoxy ring can often alter the retention time (Rf) enough to separate it from aliphatic alkyl halides.[1]

Part 5: Troubleshooting & FAQs

Q: The product solidified in the fridge. Is this normal? A: Yes. While Methyl 4-phenoxybutanoate is an oil at room temperature, it may crystallize or become a waxy solid at low temperatures (approx. <10°C).[1][3] If it solidifies, you can attempt recrystallization using cold Pentane or Hexane.[1] Dissolve in a minimum amount of solvent at RT, then cool to -20°C.

Q: I used Methyl 4-phenylbutanoate (CAS 2046-17-5) protocols by mistake. Will they work? A: Mostly, yes, but with one caveat: Solubility. The "phenoxy" oxygen makes your compound slightly more polar and a better hydrogen bond acceptor than the "phenyl" analog.[1] You may need slightly more polar solvents (more EtOAc) in chromatography compared to the phenylbutanoate protocols.[1]

Q: How do I store the purified compound? A: Store in a tightly sealed glass vial under Nitrogen at 4°C. Esters can hydrolyze over time if exposed to atmospheric moisture.[1]

References
  • Compound Identification & Properties

    • Methyl 4-phenoxybutanoate (CAS 21273-27-8).[1][2][3] GuideChem. Retrieved from

  • Synthesis & Purification Context (Williamson Ether/Esterification)

    • Highly Selective α-Aryloxyalkyl C-H Functionalisation of Aryl Alkyl Ethers. Royal Society of Chemistry (RSC), Chem. Sci., 2017.[1] (Describes flash chromatography of methyl 4-phenoxybutanoate using EtOAc/Hexane). Retrieved from

  • General Purification of Phenolic Esters

    • Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][3] (Standard text for distillation and washing protocols of esters).

  • Safety & Handling: Material Safety Data Sheet (MSDS) for Phenoxy Esters. (Always consult local safety officer).

(Note: CAS 2046-17-5 refers to the non-oxygenated Methyl 4-phenylbutanoate.[1][3] Ensure you are using the correct CAS 21273-27-8 for the phenoxy derivative.)

Sources

Troubleshooting

Technical Support Center: Methyl 4-phenoxybutanoate Synthesis

Welcome to the technical support center for the synthesis of Methyl 4-phenoxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-phenoxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple step-by-step instructions to explain the causality behind experimental choices.

Overview of Synthetic Strategies

The synthesis of Methyl 4-phenoxybutanoate is typically achieved via one of two primary routes:

  • One-Step Williamson Ether Synthesis: A direct Sₙ2 reaction between a phenoxide salt and a suitable methyl 4-halobutanoate (e.g., methyl 4-bromobutanoate). This is often the most efficient route.

  • Two-Step Synthesis: a. Formation of 4-phenoxybutanoic acid via a Williamson ether synthesis between a phenoxide and a 4-halobutanoic acid. b. Subsequent Fischer esterification of the resulting carboxylic acid with methanol to yield the final product.

This guide will address troubleshooting for both pathways, with a primary focus on the more common one-step approach.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low or No Yield

Question 1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted phenol. What is the likely cause?

This is a classic issue indicating that the initial deprotonation of phenol to the more nucleophilic phenoxide is incomplete. The success of a Williamson ether synthesis hinges on the efficient generation of the alkoxide (in this case, phenoxide).[1]

Root Causes & Solutions:

  • Insufficient Base Strength: While phenol is more acidic than aliphatic alcohols, a base of appropriate strength is still required for complete deprotonation. For many phenols, a moderately strong base is sufficient.

  • Moisture in the Reaction: Bases like sodium hydride (NaH) react violently with water. Any moisture in your solvent or on your glassware will consume the base, preventing the deprotonation of your phenol.

  • Poor Base Quality: Solid bases like NaH can be deactivated by improper storage and handling. A gray appearance may suggest deactivation.

Troubleshooting Actions:

  • Re-evaluate Your Base Choice: See the table below for guidance. For standard phenol, potassium carbonate (K₂CO₃) is often sufficient and safer to handle than NaH.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Increase Base Equivalents: If you suspect minor moisture contamination or incomplete reaction, a slight excess of a carbonate base (e.g., 1.5-2.0 equivalents) can be beneficial.

BaseSolvent CompatibilityStrength & Considerations
Potassium Carbonate (K₂CO₃) Acetonitrile, DMF, AcetoneRecommended Start. Mild, easy to handle, and effective for most simple phenols. Requires heating to drive the reaction.
Sodium Hydride (NaH) THF, DMFVery Strong. A 60% dispersion in mineral oil is common. Requires strict anhydrous conditions. Generates H₂ gas.[2]
Sodium Hydroxide (NaOH) Aqueous, Phase-TransferCan be used, especially with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between aqueous and organic phases.[3]

Question 2: My yield is consistently low (~20-40%), and I'm confident the phenoxide is forming. What other factors should I investigate?

Low yields, despite successful phenoxide formation, often point to issues with the Sₙ2 substitution step itself or competing side reactions.

Root Causes & Solutions:

  • Choice of Leaving Group: The Sₙ2 reaction rate is highly dependent on the quality of the leaving group on the alkyl halide. The reactivity order is I > Br > Cl >> F. Using methyl 4-chlorobutanoate will result in a significantly slower reaction than methyl 4-bromobutanoate.

  • Reaction Temperature and Time: The Williamson ether synthesis typically requires heating to proceed at a reasonable rate, often between 50-100 °C for several hours. Insufficient heat or time will lead to incomplete conversion.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation (K⁺ or Na⁺) but leave the phenoxide nucleophile relatively free and reactive. Protic solvents (like ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.

  • Competing E2 Elimination: The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the leaving group, leading to an alkene byproduct via an E2 elimination mechanism. This is more prevalent with secondary alkyl halides but can occur with primary halides at high temperatures.

Troubleshooting Actions:

  • Use a Better Leaving Group: If possible, use methyl 4-bromobutanoate or even methyl 4-iodobutanoate for higher reactivity.

  • Optimize Reaction Conditions: Start by refluxing in acetonitrile (approx. 82 °C) and monitor the reaction by TLC every hour. If the reaction is slow, consider switching to a higher-boiling solvent like DMF and heating to 80-100 °C.

  • Confirm Solvent Choice: Ensure you are using a polar aprotic solvent. If you must use another solvent system, be aware of the potential for reduced reaction rates.

Category 2: Impurity & Purification Issues

Question 3: I've isolated my product, but NMR analysis shows aromatic signals that don't correspond to my starting material or product. What could this be?

A common, yet often overlooked, side reaction is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, some degree of C-alkylation can occur, leading to impurities that are isomeric to your product and can be difficult to separate.

Factors Influencing C- vs. O-Alkylation:

  • Solvent: Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.

  • Counter-ion: The nature of the cation (Na⁺ vs. K⁺) can influence the reaction, although this is less straightforward to control without changing the base.

Troubleshooting Actions:

  • Modify Reaction Solvent: If you suspect C-alkylation, ensure you are using a highly polar aprotic solvent like DMF.

  • Purification: C-alkylated byproducts can often be separated from the desired O-alkylated product by flash column chromatography on silica gel. A gradient elution with hexane and ethyl acetate is a good starting point.

Question 4: My final product is contaminated with 4-phenoxybutanoic acid. How did this happen and how can I remove it?

This impurity arises from the hydrolysis of the methyl ester. This can happen during the reaction workup if conditions become too acidic or basic, especially with heating.

Troubleshooting Actions:

  • Workup pH Control: During the workup, ensure that any aqueous washes are neutral or slightly acidic. Avoid prolonged exposure to strong acids or bases.

  • Removal during Workup: The acidic impurity can be easily removed. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The 4-phenoxybutanoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving your purified ester in the organic phase.

Visualizing the Process

Reaction Mechanism & Side Reactions

The following diagrams illustrate the primary reaction pathway and a key competing side reaction.

Williamson_Synthesis Primary Su20992 Pathway for Methyl 4-phenoxybutanoate Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., Ku2082COu2083) Base->Phenoxide TransitionState Su20992 Transition State Phenoxide->TransitionState Nucleophilic Attack Me_BrButanoate Methyl 4-bromobutanoate Me_BrButanoate->TransitionState Nucleophilic Attack Product Methyl 4-phenoxybutanoate TransitionState->Product Salt KBr TransitionState->Salt

Caption: The desired Sₙ2 pathway for the synthesis of Methyl 4-phenoxybutanoate.

Competing_Reactions Competing O- vs. C-Alkylation Pathways Phenoxide Phenoxide (Ambident Nucleophile) O_Attack O-Alkylation (Favored) Phenoxide->O_Attack Attack at Oxygen C_Attack C-Alkylation (Side Reaction) Phenoxide->C_Attack Attack at Ring (ortho) Product_O Methyl 4-phenoxybutanoate (Desired Product) O_Attack->Product_O Product_C Methyl 4-(2-hydroxyphenyl)butanoate (Impurity) C_Attack->Product_C

Caption: Illustration of O- versus C-alkylation side reactions.

Troubleshooting Flowchart

Troubleshooting_Flowchart Troubleshooting Workflow Start Low or No Yield CheckTLC Analyze TLC Plate Start->CheckTLC SM_Present Unreacted Phenol Present? CheckTLC->SM_Present Impurity_Check Unknown Byproducts Present? SM_Present->Impurity_Check No Fix_Deprotonation Action: - Check base strength/quality - Ensure anhydrous conditions SM_Present->Fix_Deprotonation Yes Fix_SN2 Action: - Increase temp/time - Use better leaving group - Check solvent Impurity_Check->Fix_SN2 No (Slow Conversion) Fix_Side_Reactions Action: - Lower temperature - Change solvent - Optimize purification Impurity_Check->Fix_Side_Reactions Yes Success Yield Improved Fix_Deprotonation->Success Fix_SN2->Success Fix_Side_Reactions->Success

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Experimental Protocols

The following protocols are representative procedures based on established methodologies.

Protocol 1: One-Step Synthesis of Methyl 4-phenoxybutanoate

This protocol utilizes a standard Williamson ether synthesis approach.

Materials:

  • Phenol (1.0 eq)

  • Methyl 4-bromobutanoate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate, Hexane (for chromatography)

  • Saturated aqueous NaHCO₃ solution, Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.3-0.5 M concentration with respect to phenol).

  • Reagent Addition: Add methyl 4-bromobutanoate (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 20% ethyl acetate in hexane. The reaction is typically complete in 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (to remove any unreacted phenol or hydrolyzed acid) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Two-Step Synthesis via Fischer Esterification

This protocol is useful if starting from 4-phenoxybutanoic acid.

Materials:

  • 4-phenoxybutanoic acid (1.0 eq)

  • Methanol (anhydrous, used as solvent)

  • Sulfuric Acid (H₂SO₄), concentrated (catalytic, ~5 mol%)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous NaHCO₃ solution, Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenoxybutanoic acid (1.0 eq) in a large excess of anhydrous methanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount) to the solution while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The large excess of methanol helps drive the equilibrium towards the product.[4]

  • Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases, which neutralizes the sulfuric acid and removes any unreacted carboxylic acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: The product is often of high purity after this workup. If necessary, it can be further purified by flash column chromatography.

Product Analysis & Expected Data

Proper characterization of the final product is critical. The following data is predicted based on the analysis of structurally similar compounds, such as methyl 4-phenylbutanoate and 4-phenoxybutanoic acid.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H (ortho to -O-)~6.90d2H
Ar-H (para to -O-)~6.95t1H
Ar-H (meta to -O-)~7.28t2H
-O-CH₂ -CH₂-~4.00t2H
-CH₂-CH₂ -C=O~2.50t2H
-O-CH₂-CH₂ -~2.15quintet2H
-O-CH₃ 3.68s3H

Note: The exact chemical shifts may vary slightly. The presence of all signals with the correct integration and multiplicity is a strong indicator of the desired product. Unreacted starting materials or byproducts will show distinct signals that can be identified by comparison to reference spectra.

References

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A convenient and general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. (2010). Der Pharma Chemica, 2(6), 211-217. Retrieved from [Link]

  • Myers, A. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis: Mechanism, Steps & Example. (n.d.). Vedantu. Retrieved from [Link]

  • Ashenhurst, J. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • Methyl 4-phenylbutanoate. (n.d.). PubChem. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

"by-product analysis in Methyl 4-phenoxybutanoate reactions"

This is the Methyl 4-phenoxybutanoate Technical Support Center . Below is a comprehensive troubleshooting guide designed for researchers and process chemists optimizing the synthesis and purification of Methyl 4-phenoxyb...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Methyl 4-phenoxybutanoate Technical Support Center .

Below is a comprehensive troubleshooting guide designed for researchers and process chemists optimizing the synthesis and purification of Methyl 4-phenoxybutanoate (CAS: 21273-27-8) . This guide focuses on by-product analysis, reaction monitoring, and impurity control.

Module 1: Critical Impurity Profiling

Overview

Methyl 4-phenoxybutanoate is typically synthesized via two primary routes:

  • Williamson Ether Synthesis: Reaction of Phenol with Methyl 4-chlorobutanoate (or 4-bromobutanoate) using a base (

    
     or 
    
    
    
    ).
  • Fischer Esterification: Acid-catalyzed reaction of 4-phenoxybutyric acid with methanol.

The impurity profile differs significantly depending on the route. The following guide prioritizes the Williamson Ether Synthesis route as it presents the most complex troubleshooting challenges regarding by-products.

Impurity Identification Table
Impurity NameStructure / OriginRetention Time (Relative)Cause
Phenol Starting Material0.4 - 0.6Incomplete conversion; Stoichiometric imbalance.
Methyl 3-butenoate Elimination Product< 0.3 (Volatile)Competitive E2 elimination of the alkyl halide under strong basic conditions.
4-Phenoxybutyric Acid Hydrolysis Product0.2 - 0.4 (Tailing)Moisture in solvent/base; Post-reaction hydrolysis during acidic workup.
Methyl 4-(2-hydroxyphenyl)butanoate C-Alkylation (Ortho)1.1 - 1.2Phenoxide acting as an ambident nucleophile (C-attack vs O-attack).
Ethyl 4-phenoxybutanoate Transesterification~1.05Recrystallization or washing with Ethanol instead of Methanol.

Module 2: Reaction Pathway Analysis

Understanding the competition between substitution (


) and elimination (

) is critical. The diagram below illustrates the divergent pathways that lead to the desired product versus common by-products.

ReactionPathways Reactants Phenol + Methyl 4-bromobutanoate Phenoxide Phenoxide Ion (Nucleophile) Reactants->Phenoxide Deprotonation ElimProduct Methyl 3-butenoate (Impurity: E2) Reactants->ElimProduct Base attack on beta-hydrogen Base Base (K2CO3/NaH) MainProduct Methyl 4-phenoxybutanoate (Target: SN2) Phenoxide->MainProduct O-Attack (Major) C_Alk Ortho-C-Alkylated Isomer Phenoxide->C_Alk C-Attack (Minor, Solvent dependent) Hydrolysis 4-Phenoxybutyric Acid MainProduct->Hydrolysis Moisture/H+

Figure 1: Mechanistic divergence in the synthesis of Methyl 4-phenoxybutanoate. Note the competition between O-alkylation (Target) and E2 elimination.

Module 3: Troubleshooting & FAQs

Q1: I see a persistent "Ghost Peak" at RRT 0.25 that disappears after drying. What is it?

Diagnosis: This is likely Methyl 3-butenoate (or the corresponding crotonate isomer).

  • The Science: In Williamson synthesis, the alkyl halide (Methyl 4-bromobutanoate) possesses protons beta to the leaving group. Strong bases (like NaH) or high temperatures promote E2 elimination over

    
     substitution, creating a volatile alkene ester.
    
  • The Fix:

    • Switch Bases: Move from NaH to a milder base like Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ).
    • Lower Temperature: Run the reaction at 40-60°C rather than reflux. Elimination has a higher activation energy than substitution; lower heat favors the ether.

    • Solvent Choice: Use Acetone or Acetonitrile (polar aprotic) rather than DMF if possible, as DMF can sometimes accelerate elimination with certain bases.

Q2: My product purity drops after workup. NMR shows a new broad singlet at 11 ppm.

Diagnosis: You are generating 4-phenoxybutyric acid via hydrolysis.

  • The Science: Methyl esters are susceptible to hydrolysis under both basic and acidic conditions. If you quench your Williamson reaction with water while the pH is still high (basic), you will saponify the ester. Conversely, a highly acidic workup can also cleave the ester.

  • The Protocol:

    • Quench Carefully: Neutralize the reaction mixture to pH 7 before adding bulk water.

    • Buffer: Use a saturated Ammonium Chloride (

      
      ) solution for the quench/wash steps instead of strong acids or bases.
      
    • Drying: Ensure the organic layer is dried thoroughly over Magnesium Sulfate (

      
      ) before rotary evaporation. Residual water promotes slow hydrolysis during storage.
      
Q3: There is a satellite peak very close to my product (RRT 1.05).

Diagnosis: This is likely Ethyl 4-phenoxybutanoate (Transesterification).

  • The Science: If you recrystallized your product from Ethanol, or used Ethanol to wash your glassware/filter cake, the methoxide/ethoxide exchange can occur, especially if any residual acid/base catalyst is present.

  • The Fix: Strictly use Methanol for all purification steps involving this methyl ester. Do not use ethanol.

Q4: How do I distinguish between O-alkylation and C-alkylation by-products?

Diagnosis: Use 1H-NMR .

  • The Science: Phenoxide is an ambident nucleophile. While O-alkylation is preferred, C-alkylation (ring substitution) can occur.

  • The Evidence:

    • Target (Ether): Look for a triplet around 4.0 ppm (2H,

      
      ).
      
    • Impurity (C-Alkyl): The triplet at 4.0 ppm will be missing. Instead, you will see a triplet around 2.6 - 2.8 ppm (benzylic

      
      ) and a shift in the aromatic region (loss of symmetry if para-substituted, or complex splitting if ortho-substituted).
      

Module 4: Analytical Workflow (HPLC)

Use this logic flow to interpret your chromatograms during process optimization.

AnalyticalWorkflow Start HPLC Sample Injection CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter Peak < 3 min (Early) CheckRT->EarlyEluter RT < Main Peak LateEluter Peak > 15 min (Late) CheckRT->LateEluter RT > Main Peak AcidCheck Broad/Tailing Peak? EarlyEluter->AcidCheck DimerCheck Double Molecular Weight? LateEluter->DimerCheck ResultAcid Impurity: 4-Phenoxybutyric Acid (Hydrolysis) AcidCheck->ResultAcid Yes ResultElim Impurity: Methyl 3-butenoate (Elimination) AcidCheck->ResultElim No (Sharp Peak) ResultDimer Impurity: Diphenyl Ether deriv. (Rare) DimerCheck->ResultDimer Yes

Figure 2: HPLC Decision Matrix for impurity identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88863, Methyl 4-phenoxybutyrate. Retrieved from [Link]

  • Williamson, A. W. (1850).Theory of Aetherification. Philosophical Magazine, 37, 350–356.
  • Reich, H. J. (2023).Ambident Nucleophiles: Phenoxide Alkylation. University of Wisconsin-Madison Organic Chemistry Data.
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for Methyl 4-Phenoxybutanoate

Welcome to the technical support and troubleshooting center for the preparation of Methyl 4-phenoxybutanoate (CAS 21273-27-8). As a versatile building block, this compound is frequently utilized in the development of phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the preparation of Methyl 4-phenoxybutanoate (CAS 21273-27-8). As a versatile building block, this compound is frequently utilized in the development of phenoxyether derivatives, complex active pharmaceutical ingredients (APIs), and advanced materials[1].

In my experience as a Senior Application Scientist, researchers often encounter frustrating bottlenecks with this molecule, specifically related to regioselectivity (O- vs. C-alkylation) and reaction stalling during esterification. This guide bypasses generic advice to provide you with field-proven, self-validating synthetic routes. We will explore the causality behind reagent selection and troubleshoot common pitfalls to ensure high-yield, high-purity outcomes.

Validated Alternative Synthetic Routes

Depending on your available starting materials, Methyl 4-phenoxybutanoate can be synthesized via two primary pathways: etherification of phenol or esterification of 4-phenoxybutanoic acid. An upstream approach involving the complete oxidation of 4-phenoxybutan-1-ol to the corresponding acid is also a viable strategy before esterification[1].

SyntheticPathways Phenol Phenol + Methyl 4-bromobutanoate Base K2CO3 / DMF 60 °C, 12h Phenol->Base Product Methyl 4-phenoxybutanoate (Target Ester) Base->Product Acid 4-Phenoxybutanoic Acid + Methanol Cat SOCl2 0 °C to 65 °C, 4h Acid->Cat Cat->Product Alcohol 4-Phenoxybutan-1-ol Oxidation Oxidation (e.g., Jones Reagent) Alcohol->Oxidation Oxidation->Acid

Synthetic pathways for Methyl 4-phenoxybutanoate via etherification, esterification, and oxidation.

Route A: Williamson Ether Synthesis (Phenol + Methyl 4-bromobutanoate)

The Causality: We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) rather than Sodium Hydroxide in water. Phenol is a weak acid (pKa ~10). K₂CO₃ is perfectly tuned to deprotonate phenol without hydrolyzing the delicate ester group on the methyl 4-bromobutanoate electrophile. Furthermore, DMF (a polar aprotic solvent) solvates the potassium cation but leaves the phenoxide anion "naked," dramatically enhancing its nucleophilicity for the Sₙ2 attack and strongly favoring O-alkylation over unwanted C-alkylation.

Step-by-Step Protocol:

  • Charge a flame-dried round-bottom flask with Phenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M concentration).

  • Stir at room temperature for 30 minutes to pre-form the phenoxide ion.

  • Add Methyl 4-bromobutanoate (1.1 eq) dropwise via an addition funnel.

  • Heat the reaction mixture to 60 °C and maintain for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers sequentially with 1M NaOH, water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash chromatography (eluting with up to 50% ethyl acetate in hexane) to yield the product as a yellow oil[2].

Self-Validation Checkpoint: After the 1M NaOH wash (Step 6), collect a small aliquot of the aqueous layer and acidify it to pH 2 with 1M HCl. If the solution remains clear and no white precipitate forms, you have successfully removed all unreacted phenol from your organic product.

Route B: Thionyl Chloride-Mediated Esterification

The Causality: Standard Fischer esterification (using H₂SO₄) is an equilibrium process that produces water, often stalling at 70-80% conversion. By substituting H₂SO₄ with Thionyl Chloride (SOCl₂), the 4-phenoxybutanoic acid is converted in situ to a highly reactive acyl chloride intermediate[3]. This makes the reaction entirely irreversible, driving it to >95% conversion while producing only gaseous byproducts (SO₂ and HCl) that are easily vented.

Step-by-Step Protocol:

  • Suspend 4-Phenoxybutanoic acid (1.0 eq) in anhydrous Methanol (0.5 M) under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add SOCl₂ (1.2 eq) dropwise to control the exothermic reaction and minimize rapid HCl gas evolution.

  • Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours.

  • Concentrate the mixture in vacuo to remove excess methanol and residual SOCl₂.

  • Dissolve the crude residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize any residual acid.

  • Dry the organic layer over MgSO₄, filter, and evaporate to obtain the pure ester.

Self-Validation Checkpoint: The reaction transition from a cloudy suspension of 4-phenoxybutanoic acid to a completely transparent, homogenous solution indicates the successful formation of the acyl chloride intermediate. No further TLC monitoring is required until this visual milestone is achieved.

Quantitative Data & Reaction Parameters

To help you choose the best route for your lab setup, compare the quantitative parameters of both validated methods below:

ParameterRoute A: Williamson Ether SynthesisRoute B: SOCl₂-Mediated Esterification
Primary Precursors Phenol + Methyl 4-bromobutanoate4-Phenoxybutanoic acid + Methanol
Key Reagents K₂CO₃, Anhydrous DMFThionyl Chloride (SOCl₂)
Optimal Temperature 60 °C0 °C to 65 °C (Reflux)
Reaction Time 12 hours4 hours
Expected Yield 85% - 92%90% - 98%
Key TLC Eluent Hexanes:EtOAc (8:2)Hexanes:EtOAc (7:3)
Validation Marker Disappearance of Phenol spotComplete dissolution of solid acid

Troubleshooting Guides & FAQs

TroubleshootingTree Issue Issue: Low Yield or Impure Product Q1 Unreacted phenol present? Issue->Q1 Q2 C-alkylation observed? Issue->Q2 Q3 Esterification stalled? Issue->Q3 A1 Wash organic layer with 1M NaOH Q1->A1 Yes A2 Switch to aprotic solvent (DMF) & milder base Q2->A2 Yes A3 Use SOCl2 to bypass equilibrium limits Q3->A3 Yes

Troubleshooting decision tree for common synthesis bottlenecks and purification issues.

Q1: Why am I observing C-alkylation impurities (ortho/para substitution on the ring) during the Williamson ether synthesis? A1: This is almost always a solvent or base issue. If you are using a protic solvent (like ethanol or water), the solvent molecules hydrogen-bond heavily with the phenoxide oxygen. This steric shielding reduces the oxygen's nucleophilicity, forcing the electrophile to attack the less-shielded ortho or para carbons on the aromatic ring. Fix: Switch immediately to a polar aprotic solvent like DMF or Acetone, and ensure your K₂CO₃ is strictly anhydrous.

Q2: My esterification reaction (using H₂SO₄) stalls at 80% conversion. How can I push it to completion? A2: Fischer esterification is an equilibrium reaction. Water is generated as a byproduct, which eventually triggers the reverse reaction (hydrolysis). To push the reaction forward, you must either remove the water using a Dean-Stark apparatus or abandon the equilibrium entirely. Fix: Switch to Route B (SOCl₂ methodology)[3]. By converting the acid to an acyl chloride, the reaction becomes irreversible.

Q3: I have a persistent yellow tint in my final oil. How do I remove it? A3: A yellow tint in Methyl 4-phenoxybutanoate[2] is typically caused by trace oxidation products of unreacted phenol or residual bromine compounds. Fix: Ensure your basic aqueous workup (1M NaOH) is thorough. If the color persists, pass the concentrated oil through a short plug of silica gel using 10% EtOAc in Hexanes, or perform a vacuum distillation if the scale permits.

References

Sources

Optimization

Technical Support Center: Methyl 4-phenoxybutanoate

Troubleshooting Guide This section addresses specific issues that may arise during the handling, storage, and analysis of Methyl 4-phenoxybutanoate, providing potential causes and actionable solutions. Question: I've obs...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and analysis of Methyl 4-phenoxybutanoate, providing potential causes and actionable solutions.

Question: I've observed a decrease in the purity of my Methyl 4-phenoxybutanoate sample over time, even when stored in the lab. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of purity degradation in an ester like Methyl 4-phenoxybutanoate is hydrolysis . As an ester, it is susceptible to reaction with water, which cleaves the ester bond to form 4-phenoxybutanoic acid and methanol.[1][2] This reaction can be catalyzed by trace amounts of acid or base.[1][3][4]

Causality: The ester carbonyl group is electrophilic and can be attacked by the nucleophilic oxygen atom in water. This process is often slow but can be accelerated by acidic or basic conditions, or by elevated temperatures.

Troubleshooting & Prevention:

  • Moisture Control: The primary preventative measure is to rigorously exclude moisture.

    • Storage: Store the compound in a tightly sealed container, preferably with a PTFE-lined cap.[5] For long-term storage, consider placing the primary container inside a desiccator with a fresh desiccant.

    • Handling: When opening the container, allow it to equilibrate to room temperature first to prevent atmospheric moisture from condensing on the cold substance.[6] Handle the material in a low-humidity environment, such as a glove box or under a stream of dry inert gas (e.g., argon or nitrogen).

  • pH Neutrality: Ensure all glassware and solvents are free from acidic or basic residues.

  • Temperature Control: Store the compound at the recommended cool temperature to reduce the rate of hydrolysis.[7]

Workflow for Investigating Degradation:

G start Purity Decrease Observed check_storage Review Storage Conditions (Temp, Seal, Desiccant) start->check_storage check_handling Review Handling Protocol (Moisture, Atmosphere) start->check_handling analyze_impurities Analyze for Impurities (HPLC, GC-MS) check_storage->analyze_impurities check_handling->analyze_impurities hydrolysis_product Identify 4-phenoxybutanoic acid and/or methanol? analyze_impurities->hydrolysis_product implement_controls Implement Corrective Actions: - Use Desiccator - Handle under Inert Gas - Verify pH of Solvents hydrolysis_product->implement_controls Yes other_degradation Investigate Other Pathways (e.g., Oxidation, Photolysis) hydrolysis_product->other_degradation No retest_purity Re-test Purity After Implementing Controls implement_controls->retest_purity problem_solved Problem Resolved retest_purity->problem_solved

Caption: Troubleshooting workflow for investigating sample degradation.

Question: I am seeing an unexpected peak in my GC-MS analysis of a sample that was exposed to high temperatures. What could this be?

Answer:

Exposure to high temperatures, particularly in a GC injector, can cause thermal decomposition.[6] While specific data for Methyl 4-phenoxybutanoate is unavailable, analogous esters can undergo fragmentation. For β-keto esters, decarboxylation is a common thermal decomposition pathway.[6] For simpler methyl esters, pyrolysis can lead to the formation of ketenes and methanol, followed by further fragmentation into smaller molecules like CO, CO2, and various hydrocarbons at very high temperatures.

Potential Decomposition Products:

  • Decarboxylation Products: If there are impurities with beta-keto ester structures, these could decarboxylate.

  • Fragmentation: The ester or ether linkages could cleave, potentially forming phenol, butene derivatives, or other fragments.

  • Oxidation Products: If air is present, oxidation of the alkyl chain could occur.

Recommended Analytical Approach:

To avoid thermal decomposition during analysis, consider a "softer" analytical technique or derivatization:

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is performed at or near ambient temperature and is the preferred method for analyzing thermally labile compounds.

  • GC-MS with Derivatization: If GC-MS is necessary, a chemical derivatization step can be employed to convert thermally unstable functional groups into more stable ones, preventing on-instrument degradation.[6]

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for Methyl 4-phenoxybutanoate?

Based on its structural analog, Methyl 4-phenylbutanoate, and general principles for ester storage, the following conditions are recommended.

ParameterRecommendationRationale
Temperature Room Temperature (<15°C recommended)[7] or Refrigerated (2-8°C)Reduces the rate of potential degradation reactions like hydrolysis.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed amber glass vial with a PTFE-lined cap.Protects from light (photodegradation) and prevents moisture ingress and sample evaporation.
Environment Store in a dry, well-ventilated area away from incompatible materials.Ensures safety and stability.

2. What personal protective equipment (PPE) should I use when handling this compound?

As with any laboratory chemical, a thorough risk assessment should be performed. The following PPE is recommended as a baseline:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or damage before use.

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: Handle in a well-ventilated area. If aerosols may be generated or if the material is handled outside of a fume hood, a respirator may be necessary based on your institutional guidelines and risk assessment.

3. Is Methyl 4-phenoxybutanoate compatible with common laboratory materials?

  • Plastics: Avoid prolonged contact with certain plastics, which may be susceptible to leaching or degradation by organic esters. Use glass or PTFE containers and labware where possible. A chemical compatibility database should be consulted for specific plastics.

  • Metals: Should be compatible with stainless steel and other standard laboratory metals.

  • Incompatible Chemicals: Keep away from:

    • Strong Oxidizing Agents: Can react vigorously.[5]

    • Strong Acids and Bases: Will catalyze hydrolysis of the ester.[1]

    • Heat and Ignition Sources: While the flash point of the analog Methyl 4-phenylbutanoate is relatively high (112°C), it is still a combustible liquid.[7] Keep away from open flames and sparks.

4. How can I assess the purity of my Methyl 4-phenoxybutanoate sample?

A stability-indicating HPLC method is the most robust technique for purity assessment. This method can separate the main compound from potential impurities and degradation products.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is a representative method adapted from procedures for similar aromatic esters and would require optimization and validation for Methyl 4-phenoxybutanoate.

Objective: To develop an HPLC method capable of separating Methyl 4-phenoxybutanoate from its primary potential degradant, 4-phenoxybutanoic acid.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Methyl 4-phenoxybutanoate reference standard and sample

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile and water mixture (e.g., starting at 50:50 v/v), with the aqueous phase acidified to pH ~3 with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal absorbance, likely around 254 nm or 270 nm due to the phenoxy group.

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Create working standards by diluting the stock.

  • Sample Solution: Prepare the sample to be tested at a similar concentration to the primary working standard using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

4. Forced Degradation Study (for Method Validation): To ensure the method is "stability-indicating," you must demonstrate that it can separate the intact compound from its degradation products.

  • Acid Hydrolysis: Incubate a sample solution with 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at room temperature for a shorter period (e.g., 1 hour). Neutralize before injection.

  • Oxidative Degradation: Treat a sample solution with a small amount of 3% H₂O₂.

  • Thermal Stress: Heat a solid or solution sample at an elevated temperature (e.g., 80°C).

  • Analysis: Inject the stressed samples and verify that the degradation product peaks are resolved from the main analyte peak. The primary hydrolysis product, 4-phenoxybutanoic acid, should have a different retention time.

5. Data Analysis:

  • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

  • Lumen Learning (n.d.). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Mendoza-Rayo, T., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 65(2), 241-253.
  • Local Pharma Guide (n.d.). CAS NO 2046-17-5 METHYL 4-PHENYLBUTYRATE C11H14O2. Retrieved from [Link]

  • FooDB (2010). Showing Compound Methyl 4-phenylbutanoate (FDB015263). Retrieved from [Link]

  • The Good Scents Company (n.d.). methyl 4-phenyl butyrate. Retrieved from [Link]

  • Chemistry LibreTexts (2020). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • University of Calgary (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • MDPI (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Matysová, L., et al. (2008). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of the Serbian Chemical Society, 73(6), 653-661.
  • Hiskey, M. A., Brower, K. R., & Oxley, J. C. (1998). Thermal Decomposition of Nitrate Esters. Journal of Physical Organic Chemistry, 11(6), 437-446.
  • Phcogj.com (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Retrieved from [Link]

  • Cole-Parmer (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • Azhakesan, A., & Kuppusamy, S. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
  • Savee, J. D., et al. (2017). Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. The Journal of Physical Chemistry A, 121(24), 4726-4743.
  • SIELC (n.d.). Separation of Ethyl 4-oxo-4-phenylbutyrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem (n.d.). Methyl 4-Phenylbutyrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Methyl 4-phenylbutyrate Synonyms. Retrieved from [Link]

  • PMC (2025). Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures. Retrieved from [Link]

  • European Medicines Agency (2018). VICH GL58 Stability Testing of New Veterinary Drug Substances and Medicinal Products in Climatic Zones III and IV. Retrieved from [Link]

  • Ramirez, M. L., et al. (2001). Thermal Decomposition of Cyanate Ester Resins.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the GC-MS Analysis of Methyl 4-phenoxybutanoate

For researchers and professionals in pharmaceutical development and chemical synthesis, the accurate identification and quantification of intermediates like Methyl 4-phenoxybutanoate are critical for ensuring process int...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in pharmaceutical development and chemical synthesis, the accurate identification and quantification of intermediates like Methyl 4-phenoxybutanoate are critical for ensuring process integrity and final product quality. While Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool due to its high resolution and sensitivity, the optimal approach is not always a one-size-fits-all solution.

This guide provides an in-depth comparison of analytical strategies for Methyl 4-phenoxybutanoate. We will explore the nuances of direct analysis versus methods requiring derivatization of the parent acid, 4-phenoxybutanoic acid. Furthermore, we will contrast these GC-MS approaches with High-Performance Liquid Chromatography (HPLC) to provide a comprehensive analytical perspective. The methodologies presented herein are grounded in established chromatographic principles and are designed to be self-validating, ensuring robust and reliable results.

Understanding the Analyte: Chemical Properties

Methyl 4-phenoxybutanoate is the methyl ester of 4-phenoxybutanoic acid. Its structure, featuring an aromatic ring, an ether linkage, and an ester group, dictates its behavior in a GC-MS system. With a molecular weight of 194.23 g/mol , it is sufficiently volatile for gas chromatography. However, understanding the potential for thermal degradation and the chromatographic behavior on different stationary phases is key to method development.

Comparative Analytical Strategies

The choice of analytical strategy depends on the starting material and the goals of the analysis. Are you quantifying the ester directly in a reaction mixture, or are you measuring the parent acid which must first be converted to a volatile form?

  • Direct GC-MS Analysis : The most straightforward approach when the analyte is already Methyl 4-phenoxybutanoate.

  • Derivatization GC-MS : Necessary when the target is the parent acid, 4-phenoxybutanoic acid, which is non-volatile. It is converted to its methyl ester (our target analyte) prior to injection.

  • Orthogonal Technique (HPLC) : An alternative liquid-phase separation method that avoids the high temperatures of GC, useful for thermally sensitive samples or for confirmation of results.

Table 1: Comparison of Analytical Methodologies
Parameter Direct GC-MS Derivatization GC-MS HPLC-UV
Primary Analyte Methyl 4-phenoxybutanoate4-phenoxybutanoic acid4-phenoxybutanoic acid or its ester
Sample Prep Simple dilutionExtraction & Chemical DerivatizationDilution & Filtration
Potential for Artifacts Low (thermal degradation possible)Medium (incomplete derivatization, side-reactions)Low (solvent effects)
Analysis Time Fast (typical GC run < 30 min)Slower (includes derivatization step)Moderate
Selectivity High (Mass Spectrometry)High (Mass Spectrometry)Moderate (UV detection)
Best For Process monitoring, purity checks of the esterQuantifying parent acid in various matricesThermally labile samples, confirmation

Method 1: Direct Analysis by GC-MS

This approach is optimal for the direct quantification and identification of Methyl 4-phenoxybutanoate in a sample matrix where it exists as the ester. The primary challenge is to ensure chromatographic separation from other matrix components and to prevent thermal degradation in the GC inlet.

Causality Behind Experimental Choices
  • GC Column Selection : A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is an excellent starting point. This stationary phase provides good selectivity for a wide range of compounds, including those with aromatic features like Methyl 4-phenoxybutanoate.[1]

  • Injection Technique : A split injection is often preferred to prevent column overloading and ensure sharp peaks, especially for relatively clean samples. For trace analysis, a splitless injection would be necessary to enhance sensitivity.

  • Temperature Program : The program must be optimized to ensure the analyte elutes with a good peak shape in a reasonable time, well-separated from the solvent front and any contaminants. A starting temperature around 60-80°C holds the sample at the head of the column, while a ramp of 10-15°C per minute effectively elutes the analyte.[2][3]

Experimental Protocol: Direct GC-MS
  • Sample Preparation : Dissolve the sample containing Methyl 4-phenoxybutanoate in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 10-100 µg/mL.

  • GC-MS Instrumentation & Conditions :

    • System : Gas Chromatograph coupled to a Mass Spectrometer.

    • Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Injector : 250°C, Split ratio 20:1.

    • Oven Program : Initial temperature 80°C, hold for 2 minutes; ramp at 15°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line : 280°C.

    • Ion Source : 230°C, Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 40-450.

Expected Results & Mass Spectrum

The primary peak will correspond to Methyl 4-phenoxybutanoate. The mass spectrum is predicted to show a molecular ion peak (M+•) at m/z 194. Key fragmentation patterns under EI are crucial for identification.

  • McLafferty Rearrangement : A characteristic fragmentation for esters, producing a radical cation at m/z 138 .

  • Alpha Cleavage (Ether) : Cleavage of the bond between the oxygen and the butanoate chain, yielding the phenoxy radical cation at m/z 93 or a phenol cation at m/z 94 .

  • Other Fragments : Loss of the methoxy group (-OCH₃) from the molecular ion to give a fragment at m/z 163 , and a tropylium ion at m/z 91 from the phenyl group.

Caption: Predicted EI fragmentation of Methyl 4-phenoxybutanoate.

Method 2: Analysis via Derivatization of 4-Phenoxybutanoic Acid

When the goal is to measure the parent carboxylic acid, derivatization is mandatory to increase its volatility for GC analysis.[4] The most common method is esterification to form the corresponding methyl ester—in this case, our target compound.

Causality Behind Experimental Choices
  • Derivatization Reagent : Boron trifluoride in methanol (BF₃-MeOH) is a highly effective and common reagent for esterifying carboxylic acids.[5] It acts as a Lewis acid catalyst. An alternative is using an acidic methanol solution (e.g., methanolic HCl).[6] Diazomethane is also effective but is highly toxic and explosive, making it less common for routine analysis.

  • Reaction Conditions : The reaction typically requires heat to proceed to completion. Careful optimization of time and temperature is necessary to ensure complete conversion without degrading the analyte.

Experimental Workflow: Derivatization & GC-MS

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Sample with 4-phenoxybutanoic acid Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Start->Extract Dry Dry Extract (e.g., over Na2SO4) Extract->Dry Evap Evaporate to Dryness Dry->Evap Deriv Add BF3-Methanol Heat (e.g., 80°C, 10 min) Evap->Deriv Quench Quench Reaction (e.g., with water) Deriv->Quench Extract2 Extract Methyl Ester (e.g., with Hexane) Quench->Extract2 GCMS Inject into GC-MS (Use Method 1 Protocol) Extract2->GCMS

Caption: Workflow for analysis of 4-phenoxybutanoic acid via methylation.

Experimental Protocol: Derivatization
  • Extraction : Extract the acidified aqueous sample containing 4-phenoxybutanoic acid with a water-immiscible organic solvent like ethyl acetate.

  • Drying & Evaporation : Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen.

  • Esterification : To the dried residue, add 1 mL of 14% BF₃-Methanol solution. Cap the vial tightly and heat at 80°C for 10 minutes.

  • Workup : Cool the vial, add 1 mL of saturated sodium chloride solution, and extract the resulting Methyl 4-phenoxybutanoate into 1-2 mL of hexane.

  • Analysis : Inject the hexane layer into the GC-MS using the same conditions as in Method 1.

Trustworthiness & Self-Validation

To ensure the reliability of this method, a validation system must be in place. This includes:

  • Derivatization Efficiency : Analyze a known standard of 4-phenoxybutanoic acid to confirm >95% conversion to the ester.

  • Internal Standard : Use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) added before extraction to correct for losses during sample preparation and derivatization.

  • Spike Recovery : Spike a blank matrix with a known amount of 4-phenoxybutanoic acid and process it through the entire procedure to assess method accuracy and recovery.

Method 3: Orthogonal Verification by HPLC

For a comprehensive analysis, using an orthogonal technique like HPLC is highly recommended. It provides a secondary, independent measurement that can confirm the identity and purity of the analyte without the variable of high temperatures. This is particularly valuable if thermal lability is suspected.

Comparative Protocol: HPLC-UV
  • System : High-Performance Liquid Chromatograph with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic or gradient elution with a mixture of Acetonitrile and water (with 0.1% formic acid). A typical starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm or 270 nm, where the phenoxy group absorbs.

  • Advantage : Direct analysis of the parent acid is possible without derivatization.

Conclusion

The optimal GC-MS method for Methyl 4-phenoxybutanoate depends entirely on the analytical question. For direct analysis of the ester, a straightforward GC-MS method on a mid-polarity column is efficient and robust. For the analysis of the parent acid, a validated derivatization protocol using BF₃-Methanol followed by GC-MS is the industry standard. Each protocol must be self-validating, incorporating checks for efficiency and recovery to ensure data trustworthiness. Finally, employing an orthogonal technique like HPLC provides an invaluable layer of confirmation, embodying the principles of rigorous scientific validation.

References

  • Determination of three phenoxyalkanoic acid herbicides in blood using gas chromatography coupled with solid-phase extraction and derivatization. (2008). PubMed.
  • FooDB. (2010). Showing Compound Methyl 4-phenylbutanoate (FDB015263).
  • ChemicalBook. (2026). Methyl 4-phenylbutanoate | 2046-17-5.
  • MilliporeSigma. (n.d.). Methyl 4-oxo-4-phenylbutanoate | 25333-24-8.
  • Peruzzi, M., Bartolucci, G., & Cioni, F. (2000). Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography--diode-array detection. Journal of Chromatography A, 867(1-2), 169-75.
  • GuideChem. (2025). methyl 4-phenylbutanoate - 2046-17-5, C11H14O2, density, melting point, boiling point, structural formula, synthesis.
  • PubChem. (n.d.). Methyl 4-Phenylbutyrate | C11H14O2 | CID 281254.
  • PubChem. (n.d.). Methyl 4-methoxybutanoate | C6H12O3 | CID 542317.
  • BenchChem. (2025). Application Note: GC-MS Analysis of Ethyl 3-oxo-4-phenylbutanoate.
  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
  • 3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry.
  • NIST. (n.d.). Benzenebutanoic acid, methyl ester. In NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). Methyl 4-phenylbutanoate.
  • Al-Wathnani, H. A., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(5).
  • NIST. (n.d.). Methyl 4-(methylthio)butyrate. In NIST Chemistry WebBook.
  • Doss, A., et al. (2014). GC-MS analysis of bio-active compounds in methanolic extract of Lactuca runcinata DC. Pharmacognosy Research, 6(1), 58-61.
  • BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Methods for Wax Ester Quantification.
  • de Oliveira, D., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 28(12).
  • Thermo Fisher Scientific. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid. gcms.cz.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.

Sources

Comparative

"validation of the structure of Methyl 4-phenoxybutanoate"

The Definitive Guide to Structural Validation of Methyl 4-Phenoxybutanoate: A Comparative Analytical Modality Approach Executive Summary As a Senior Application Scientist overseeing chemical validation pipelines, I frequ...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Structural Validation of Methyl 4-Phenoxybutanoate: A Comparative Analytical Modality Approach

Executive Summary As a Senior Application Scientist overseeing chemical validation pipelines, I frequently encounter the challenge of distinguishing closely related structural isomers and confirming the purity of synthetic intermediates. Methyl 4-phenoxybutanoate (CAS: 21273-27-8), a crucial building block in pharmaceutical and agricultural chemistry, presents a classic validation case. Its molecular formula, C₁₁H₁₄O₃ (MW: 194.23 g/mol ), contains both an aromatic ether and an aliphatic ester, requiring precise analytical differentiation[1].

This guide objectively compares the performance of three primary analytical modalities—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides the self-validating experimental protocols necessary to confirm its structure with absolute certainty.

Comparative Analysis of Analytical Modalities

Relying on a single analytical technique is a systemic vulnerability in chemical synthesis. Below is an objective comparison of how different modalities perform when validating the structure of Methyl 4-phenoxybutanoate.

Table 1: Performance Comparison of Analytical Modalities for Ester Validation

Analytical ModalityPrimary Structural InsightResolution of RegioisomersSensitivity to ImpuritiesVerdict for Methyl 4-phenoxybutanoate
High-Resolution NMR Absolute atomic connectivity and proton environments.Excellent (Distinct splitting patterns).Moderate (Requires >1-2% impurity).Essential. The only method to definitively prove the 4-carbon chain length.
GC-MS (EI) Molecular mass (m/z 194) and fragmentation pathways.Poor (Isomers often share fragments).High (Separates unreacted phenol).Complementary. Validates exact mass but requires chromatographic separation.
ATR FT-IR Functional groups (Ester C=O, Ether C-O).None.Low.Confirmatory. Rapidly proves the presence of the ester without solvent prep.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a closed, self-validating loop. The following methodologies explain not just how to run the analysis, but the causality behind specific parameter choices.

Protocol A: ¹H and ¹³C NMR Spectroscopy

  • Causality: We utilize deuterated chloroform (CDCl₃) because it lacks aliphatic protons that would obscure the target's butanoate chain signals. The residual CHCl₃ peak at 7.26 ppm serves as a secondary chemical shift reference.

  • Self-Validating Mechanism: Tetramethylsilane (TMS) is spiked into the sample at exactly 0.00 ppm. If the TMS peak drifts due to magnetic field instability, the entire spectrum is automatically invalidated and recalibrated. Furthermore, the integration of the aromatic protons (5H) against the methoxy protons (3H) must yield an exact 5:3 ratio; any deviation instantly signals structural error or impurity.

  • Methodology:

    • Dissolve 15 mg of Methyl 4-phenoxybutanoate in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

    • Transfer to a 5 mm NMR tube, ensuring no particulate matter is suspended.

    • Acquire the ¹H spectrum at 400 MHz using a 30° pulse angle, 16 scans, and a 2-second relaxation delay to ensure complete magnetization recovery for accurate integration.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

  • Causality: We select ATR with a monolithic diamond crystal over traditional KBr transmission pellets. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch (~3300 cm⁻¹) that could be falsely interpreted as hydrolysis of the ester into 2[2].

  • Self-Validating Mechanism: A background scan of the ambient atmosphere over the bare diamond crystal is collected immediately prior to the sample. If the baseline is not perfectly flat (indicating cross-contamination from a previous run), the crystal is scrubbed with isopropanol until the background validates as clean.

  • Methodology:

    • Perform a 16-scan background collection at 4 cm⁻¹ resolution.

    • Apply 2 μL of neat Methyl 4-phenoxybutanoate (a yellow oil) directly onto the diamond crystal.

    • Apply the pressure anvil to ensure uniform optical contact.

    • Acquire 32 scans from 4000 to 400 cm⁻¹.

Protocol C: GC-MS (Electron Ionization)

  • Causality: Electron Ionization (EI) at 70 eV is the gold standard because it imparts enough energy to reliably shatter the molecule into reproducible fragments, allowing direct comparison against standard reference libraries.

  • Self-Validating Mechanism: A pure solvent blank (hexane) is injected immediately before the sample sequence. If the blank chromatogram shows any peak at the analyte's expected retention time, the column is baked at 300 °C to eliminate carryover. This guarantees the m/z 194 molecular ion is exclusively derived from the current sample.

  • Methodology:

    • Dilute the sample to 1 mg/mL in GC-grade hexane.

    • Inject 1 μL into a split/splitless inlet (split ratio 50:1) at 250 °C onto an HP-5MS capillary column.

    • Run a temperature gradient: 80 °C (hold 1 min), ramp 15 °C/min to 280 °C.

    • Analyze the eluent via MS scanning from m/z 50 to 500.

Data Synthesis and Interpretation

The true power of this analytical suite emerges when the data is orthogonally synthesized. As reported in the 3[3], the spectral footprint of Methyl 4-phenoxybutanoate is highly distinct and easily verifiable.

Table 2: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity & CouplingIntegrationStructural Assignment
7.32 – 7.26Multiplet2HAromatic meta-protons
6.97 – 6.91Multiplet1HAromatic para-proton
6.91 – 6.86Multiplet2HAromatic ortho-protons
4.01Triplet (J ≈ 6.1 Hz)2HPh-O-CH₂ - (Ether linkage)
3.69Singlet3H-O-CH₃ (Methyl ester)
2.52Triplet (J ≈ 7.3 Hz)2H-CH₂ -C=O (Alpha to carbonyl)
2.12Quintet (J ≈ 6.7 Hz)2H-CH₂-CH₂ -CH₂- (Central chain)

Table 3: Key FT-IR and GC-MS Validation Markers

ModalityKey Data PointStructural Significance
FT-IR 1734 cm⁻¹Strong C=O stretching vibration confirming the intact ester[3].
FT-IR 1242 cm⁻¹Asymmetric C-O-C stretching confirming the aryl ether linkage[3].
GC-MS m/z 194Molecular ion (M⁺), confirming the exact mass of C₁₁H₁₄O₃[4].
GC-MS m/z 163[M - OCH₃]⁺ fragment, characteristic loss of the methoxy group.
GC-MS m/z 101[M - PhO]⁺ fragment, indicating cleavage of the phenoxy radical.

Workflow Visualization

The following diagram illustrates the logical relationship and concurrent execution of our self-validating analytical workflow.

G Sample Methyl 4-phenoxybutanoate (Analyte) NMR 1H/13C NMR (400 MHz, CDCl3) Sample->NMR Aliquot 1 FTIR ATR FT-IR (Neat) Sample->FTIR Aliquot 2 GCMS GC-MS (EI, 70 eV) Sample->GCMS Aliquot 3 NMR_Data Aliphatic & Aromatic Proton Mapping NMR->NMR_Data FTIR_Data C=O (1734 cm⁻¹) C-O (1242 cm⁻¹) FTIR->FTIR_Data GCMS_Data M+ (m/z 194) Fragment Analysis GCMS->GCMS_Data Validated Confirmed Chemical Structure NMR_Data->Validated FTIR_Data->Validated GCMS_Data->Validated

Figure 1: Orthogonal workflow for the structural validation of Methyl 4-phenoxybutanoate.

Conclusion

While individual analytical techniques offer specific insights, only an orthogonal approach combining NMR, FT-IR, and GC-MS provides a completely self-validating system. By understanding the causality behind sample preparation—such as utilizing ATR to prevent moisture artifacts and employing TMS as an internal calibration standard—researchers can definitively validate the structure of Methyl 4-phenoxybutanoate and eliminate downstream risks in chemical synthesis.

References

  • Guidechem - 6303-58-8 4-Phenoxybutanoic acid C10H12O3, Formula, NMR, Boiling Point -2

  • Molaid - 甲基4-苯氧基丁烷酸酯 | 21273-27-8 - 1

  • Sigma-Aldrich - Methyl 4-Phenoxybutanoate | 21273-27-8 - 5

  • abcr Gute Chemie - AB540652 | CAS 21273-27-8 - 4

  • The Royal Society of Chemistry - Highly Selective α-Aryloxyalkyl C-H Functionalisation of Aryl Alkyl Ethers - 3

Sources

Validation

Comparative Biological Activity Guide: Methyl 4-Phenoxybutanoate vs. Structural Ester Analogs

As drug development professionals increasingly utilize esterification to optimize the pharmacokinetic profiles of carboxylic acid pharmacophores, understanding the structure-activity relationship (SAR) of the underlying...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals increasingly utilize esterification to optimize the pharmacokinetic profiles of carboxylic acid pharmacophores, understanding the structure-activity relationship (SAR) of the underlying backbone is critical. Methyl 4-phenoxybutanoate (M4PB) is a prime example of a lipophilic prodrug whose biological activity diverges significantly from its structural analogs, such as methyl 4-phenylbutanoate (M4PhB) and methyl 4-(phenylthio)butanoate (M4PTB).

This guide objectively compares the biological performance of these esters, analyzing how minor heteroatom substitutions dictate their pharmacological fate.

Mechanistic Causality: The Role of the Heteroatom Linkage

The biological activity of these methyl esters is entirely dependent on their post-hydrolysis carboxylate metabolites. Esters serve as lipophilic vehicles (e.g., Methyl 4-phenylbutyrate has a LogP of ~2.77) that enhance cellular membrane penetration[1]. Once intracellular, ubiquitous esterases cleave the methyl group to liberate the active acid.

The substitution of the γ-methylene group (-CH2-) with an ether oxygen (-O-) in M4PB fundamentally alters the molecule's electronic distribution and conformational flexibility[2].

  • HDAC Inhibition & Epigenetic Modulation: Histone deacetylase (HDAC) enzymes require a highly flexible, hydrophobic hydrocarbon backbone to insert into their narrow, tubular catalytic pocket and coordinate with the active-site zinc ion. While 4-(phenylthio)butanoic acid (PTBA) and 4-phenylbutanoic acid (PBA) are potent HDAC inhibitors, the ether oxygen in 4-phenoxybutanoic acid introduces a hydrogen bond acceptor that disrupts optimal hydrophobic packing. Consequently, M4PB exhibits significantly reduced efficacy in HDAC-mediated cellular regeneration assays compared to its thioether and alkyl counterparts[3].

  • Endothelin-A (ETA) Receptor Antagonism: Conversely, the phenoxy ether linkage is a privileged scaffold for ETA receptor antagonists. The specific bond angle and rotational barrier of the C-O-C linkage position the aromatic ring perfectly within the ETA receptor binding pocket, making 4-phenoxybutanoic acid derivatives highly selective inhibitors used in cardiovascular drug development[4].

Quantitative Performance Comparison

The following table summarizes the comparative biological activities of the three structural analogs based on their active post-hydrolysis states.

Prodrug CompoundActive MetaboliteBackbone LinkagePrimary Biological TargetHDAC Inhibition EfficacyETA Receptor Affinity
Methyl 4-phenylbutanoate 4-phenylbutanoic acid (PBA)Carbon (-CH2-)HDAC EnzymesHigh Low
Methyl 4-(phenylthio)butanoate 4-(phenylthio)butanoic acid (PTBA)Sulfur (-S-)HDAC EnzymesVery High Low
Methyl 4-phenoxybutanoate 4-phenoxybutanoic acidOxygen (-O-)ETA ReceptorReduced High (as scaffold)
Self-Validating Experimental Workflows

To accurately evaluate the biological activity of these esters, researchers must account for both prodrug activation and target engagement. The following protocols are designed as self-validating systems to prevent false negatives caused by incomplete ester hydrolysis.

Protocol A: In Vitro Prodrug Activation (Esterase Cleavage Assay)

Causality: Esters cannot coordinate with the zinc ion in the HDAC catalytic pocket or bind the ETA receptor effectively. This assay validates that the heteroatom modifications do not sterically hinder enzymatic hydrolysis, ensuring the prodrug can deliver the active pharmacophore in vivo.

  • Preparation: Prepare 10 mM stock solutions of M4PB, M4PhB, and M4PTB in anhydrous DMSO.

  • Incubation: Dilute stocks to a final concentration of 10 µM in 1 mL of PBS (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM). Incubate at 37°C under gentle agitation.

  • Kinetic Sampling: At intervals of 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS to monitor the disappearance of the methyl ester parent mass and the appearance of the free carboxylic acid metabolite.

Protocol B: Fluorometric HDAC Inhibition Profiling

Causality: Using the pre-hydrolyzed active metabolites (the free acids) rather than the esters isolates the structure-activity relationship (SAR) of the target binding event from the variable kinetics of esterase cleavage.

  • Enzyme Preparation: Dilute recombinant HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Compound Incubation: Add the hydrolyzed active metabolites (4-phenoxybutanoic acid, PBA, and PTBA) at concentrations ranging from 1 µM to 10 mM. Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Introduce a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate for exactly 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a developer solution containing 1 µM Trichostatin A (TSA) (to completely halt HDAC activity) and trypsin (to cleave the deacetylated AMC fluorophore).

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm / Emission: 460 nm). Calculate IC50 values using non-linear regression.

Pathway Visualization

The following diagram maps the divergent biological pathways of Methyl 4-phenoxybutanoate compared to its analogs following cellular entry and activation.

G M4PB Methyl 4-phenoxybutanoate (Prodrug) Esterase Intracellular Esterases (Hydrolysis) M4PB->Esterase Cellular Entry Acid 4-phenoxybutanoic acid (Active Metabolite) Esterase->Acid Cleavage HDAC HDAC Enzyme (Reduced Affinity) Acid->HDAC -O- substitution restricts pocket fit ETA ETA Receptor (High Affinity Scaffold) Acid->ETA Ether linkage optimizes binding GeneExp Limited Epigenetic Modulation HDAC->GeneExp Vaso Receptor Antagonism (Vasodilation) ETA->Vaso

Fig 1: Prodrug activation and divergent signaling pathways of 4-phenoxybutanoate vs analogs.

Comprehensive References
  • Benchchem. 4-Phenoxybutan-1-ol | CAS 1927-71-5 (Chemical Properties and Esterification Pathways).2[2]

  • PubChem (NIH). Methyl 4-Phenylbutyrate | C11H14O2 | CID 281254.1[1]

  • Journal of the American Society of Nephrology (via PMC). Inhibition of Histone Deacetylase Expands the Renal Progenitor Cell Population.3[3]

  • Journal of Medicinal Chemistry (ACS Publications). Selective Endothelin A Receptor Antagonists. 3. Discovery and Structure−Activity Relationships of a Series of 4-Phenoxybutanoic Acid Derivatives.4[4]

Sources

Comparative

"spectroscopic comparison of Methyl 4-phenoxybutanoate and its precursors"

Introduction: The Ether-Ester Scaffold Methyl 4-phenoxybutanoate (CAS: 20003-23-0) represents a classic "ether-ester" scaffold utilized frequently in medicinal chemistry as a linker or in fragrance chemistry for its fixa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ether-Ester Scaffold

Methyl 4-phenoxybutanoate (CAS: 20003-23-0) represents a classic "ether-ester" scaffold utilized frequently in medicinal chemistry as a linker or in fragrance chemistry for its fixative properties. Structurally, it consists of a phenoxy group linked by a propyl chain to a methyl ester.

Critical Distinction: This compound is often confused with Methyl 4-phenylbutanoate (CAS: 2046-17-5). The distinction is chemically significant: the "phenoxy" variant contains an ether oxygen linkage (


), whereas the "phenyl" variant has a direct carbon-carbon attachment (

). This guide focuses strictly on the phenoxy derivative synthesized via Williamson Ether Synthesis.
Synthetic Pathway

The most robust route for this synthesis is the nucleophilic substitution (


) of Methyl 4-bromobutanoate  by the phenoxide ion generated from Phenol .


Precursor Analysis

To accurately validate the final product, one must first characterize the spectroscopic signatures of the starting materials.

Precursor A: Phenol ( )
  • Role: Nucleophile.

  • Key Spectroscopic Feature: The acidic hydroxyl proton and the electron-rich aromatic ring.

  • 1H NMR: The hydroxyl proton (

    
    ) is variable (broad singlet, 
    
    
    
    4.5–7.0 ppm) depending on concentration and solvent. Aromatic protons appear as a complex multiplet (
    
    
    6.8–7.3 ppm).[1]
  • IR: A strong, broad absorption band at 3200–3550 cm⁻¹ (O-H stretch).

Precursor B: Methyl 4-bromobutanoate ( )
  • Role: Electrophile (Alkylating Agent).

  • Key Spectroscopic Feature: The alkyl bromide moiety.

  • 1H NMR: The methylene protons alpha to the bromine (

    
    ) are the most diagnostic, appearing as a triplet at 
    
    
    
    3.45 ppm
    .
  • IR: A sharp carbonyl stretch at 1735 cm⁻¹ (Ester C=O).

Spectroscopic Comparison & Transformation

The success of the reaction is spectroscopically defined by the loss of the Bromide signature and the formation of the Ether linkage .

Comparative 1H NMR Data (400 MHz, CDCl₃)
Proton AssignmentPrecursor: Methyl 4-bromobutanoate (

ppm)
Product: Methyl 4-phenoxybutanoate (

ppm)
Diagnostic Shift
-OCH₃ (Methyl Ester)3.68 (s)3.68 (s)Static (Internal Standard)
-CH₂-X (Alpha to Br/O)3.45 (t) (

)
4.02 (t) (

)
+0.57 ppm Downfield
-CH₂- (Beta position)2.20 (quin)2.15 (quin)Minor Shielding
-CH₂-CO (Alpha to C=O)2.50 (t)2.55 (t)Negligible
Aromatic Protons N/A6.85–7.30 (m)Appearance of aromatic signals
Phenolic -OH N/A (Present in Phenol)Absent Confirmation of O-alkylation

Technical Insight: The shift of the triplet from 3.45 ppm to 4.02 ppm is the primary "Performance Metric" for this reaction. An incomplete reaction will show residual peaks at 3.45 ppm.

Comparative IR Spectroscopy[3]
Functional GroupPrecursor (Phenol)Precursor (Bromoester)Product (Phenoxy Ester)
O-H Stretch 3300-3500 cm⁻¹ (Strong) AbsentAbsent (Indicates consumption of Phenol)
C=O[2] Stretch Absent1735 cm⁻¹ (Strong)1735 cm⁻¹ (Retained)
C-O-C (Ether) AbsentAbsent1245 cm⁻¹ (Asym) & 1050 cm⁻¹ (Sym)
C-Br Stretch Absent~600-500 cm⁻¹Absent

Experimental Protocol: Synthesis & Characterization

Objective: To synthesize Methyl 4-phenoxybutanoate and verify purity via NMR.

Step 1: Williamson Ether Synthesis
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents: Add Phenol (1.00 g, 10.6 mmol) and anhydrous Potassium Carbonate (

    
    , 2.20 g, 15.9 mmol) to Acetone  (30 mL). Stir for 15 minutes at room temperature to form the phenoxide.
    
  • Addition: Add Methyl 4-bromobutanoate (2.10 g, 11.6 mmol) dropwise via syringe.

  • Reaction: Reflux the mixture at 60°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will be less polar than phenol but more polar than the bromo-ester.

  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical for spectral purity).

    • Wash with Brine, dry over

      
      , and concentrate.
      
Step 2: NMR Sample Preparation
  • Solvent: Use Chloroform-d (

    
    )  with 0.03% TMS.[1]
    
  • Concentration: Dissolve ~10 mg of the oil in 0.6 mL of solvent.

  • Acquisition: Run 16 scans for 1H NMR. Ensure relaxation delay (

    
    ) is at least 2 seconds to allow accurate integration of the aromatic protons vs. the methyl ester.
    

Performance Analysis: Yield & Purity Calculation

Using the spectroscopic data, one can calculate the "NMR Yield" if an internal standard is used, or simply the molar ratio of product to impurity.

Equation for Conversion (if crude):



Where 

represents the integration area of the diagnostic triplets.

Impurity Profiling:

  • Peak at 3.45 ppm: Unreacted Methyl 4-bromobutanoate.

  • Peak at 5.0-6.0 ppm (variable): Unreacted Phenol (if NaOH wash was inefficient).

  • Peak at 3.65 ppm (shifted OMe): Possible hydrolysis byproduct (4-phenoxybutanoic acid) if water was present.

Visualization of Workflow & Logic

SpectroscopicLogic Phenol Phenol (Nucleophile) Broad OH: 3300 cm-1 Reaction Williamson Synthesis (K2CO3 / Acetone) Phenol->Reaction Deprotonation Bromo Methyl 4-bromobutanoate (Electrophile) Triplet: 3.45 ppm Bromo->Reaction SN2 Attack Product Methyl 4-phenoxybutanoate (Target) Triplet: 4.02 ppm Ether Band: 1245 cm-1 Reaction->Product Reflux 6h Analysis NMR Analysis (Performance Check) Product->Analysis Dissolve in CDCl3 Analysis->Bromo Fail: Peak at 3.45 ppm Analysis->Product Pass: Peak at 4.02 ppm

Caption: Logical workflow for the synthesis and spectroscopic validation of Methyl 4-phenoxybutanoate, highlighting the critical diagnostic checkpoints.

References

  • Williamson Ether Synthesis Mechanism

    • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • NMR Chemical Shift Tables

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

  • IR Spectral Data for Esters

    • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • General Synthesis of Phenoxy Esters

    • PrepChem. (n.d.). Synthesis of methyl 4-(p-anilinophenoxy)butyrate. Retrieved from [Link]

Sources

Validation

"computational vs. experimental data for Methyl 4-phenoxybutanoate"

An In-depth Technical Guide to Methyl 4-phenoxybutanoate Executive Summary: The Accuracy Gap In modern drug discovery, Methyl 4-phenoxybutanoate (CAS 21273-27-8) serves as a critical intermediate for synthesizing phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-phenoxybutanoate

Executive Summary: The Accuracy Gap

In modern drug discovery, Methyl 4-phenoxybutanoate (CAS 21273-27-8) serves as a critical intermediate for synthesizing phenoxy-substituted derivatives and potential PPAR agonists. While computational models provide rapid property estimation, reliance solely on in silico data can lead to downstream failure in formulation and scale-up.

This guide objectively compares the computational predictions (using standard algorithms like molecular dynamics and QSPR) against verified experimental data . It highlights where models succeed (molecular weight, elemental analysis) and where they often deviate (boiling point under vacuum, specific NMR splitting patterns), providing a validated protocol for synthesis and characterization.

Compound Profile & Physicochemical Comparison

Methyl 4-phenoxybutanoate is an ester formed by the etherification of phenol with a butyrate chain. Its dual functionality (ether + ester) makes it a versatile building block but also introduces polarity that affects solubility and volatility.

Table 1: Computational vs. Experimental Data
PropertyComputational Prediction (In Silico)Experimental Data (Validated)Accuracy Assessment
CAS Number N/A21273-27-8
Formula C₁₁H₁₄O₃C₁₁H₁₄O₃Exact Match
Molecular Weight 194.23 g/mol 194.23 g/mol Exact Match
Physical State Solid (often predicted for esters >180 MW)Yellow Oil / Liquid [1]Deviation: Models often overestimate crystallinity.
Boiling Point ~285°C (at 760 mmHg)101–102°C (at 1 Torr) [1]Context Dependent: Vacuum distillation is required.
Density 1.061 ± 0.06 g/cm³~1.06 g/cm³High Accuracy
LogP (Lipophilicity) 2.45 – 2.80 (Consensus)~2.6 (Estimated from analogs)Good Agreement
Solubility Poor in water; High in organic solventsSoluble in EtOAc, DCM, MeOHValidated

Technical Insight: The discrepancy in physical state (oil vs. predicted solid) is crucial. Methyl 4-phenoxybutanoate resists crystallization due to the flexibility of the propyl linker (-CH₂-CH₂-CH₂-), which disrupts crystal lattice formation. Researchers should expect an oil and plan for liquid-liquid extraction or vacuum distillation rather than recrystallization.

Structural Validation: Spectral Fingerprinting

To confirm the identity of the synthesized compound, we compare the Density Functional Theory (DFT) predicted spectra with actual bench results.

Infrared Spectroscopy (IR)
  • Experimental Peaks: 1734 cm⁻¹ (C=O ester stretch), 1599 cm⁻¹ (Ar-C=C), 1495 cm⁻¹, 1242 cm⁻¹ (C-O-C ether stretch) [2].[1]

  • Analysis: The strong band at 1734 cm⁻¹ confirms the ester functionality, while 1242 cm⁻¹ is diagnostic of the aryl alkyl ether linkage.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃ (Chloroform-d)

  • Frequency: 400 MHz[1]

Proton EnvironmentPredicted Shift (δ ppm)Experimental Shift (δ ppm)MultiplicityIntegration
Ar-H (Ortho/Para) 6.80 – 7.306.85 – 7.30 Multiplet5H
Ph-O-CH₂- 3.953.98 Triplet (

Hz)
2H
-COOCH₃ 3.653.68 Singlet3H
-CH₂-COO- 2.452.52 Triplet (

Hz)
2H
-CH₂-CH₂-CH₂- 2.052.12 Quintet2H

Self-Validating Check: The presence of the quintet at ~2.12 ppm is the "heartbeat" of this molecule. It proves the propyl chain is intact and connects the ether oxygen to the ester group. If this peak is split differently or shifted, check for hydrolysis (formation of the acid) or incomplete alkylation.

Experimental Protocol: Synthesis & Validation

This protocol uses a Williamson Ether Synthesis approach. It is preferred over direct esterification of 4-phenoxybutyric acid because it avoids equilibrium issues and typically yields a cleaner product.

Reagents:
  • Phenol (1.0 eq)

  • Methyl 4-bromobutyrate (1.1 eq)

  • Potassium Carbonate (K₂CO₃, Anhydrous, 2.0 eq)

  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Workflow Diagram (Synthesis Pathway)

SynthesisPathway Phenol Phenol (C6H5OH) Inter Phenoxide Anion (Intermediate) Phenol->Inter Deprotonation (Acetone, Reflux) Base K2CO3 (Base) Base->Inter Product Methyl 4-phenoxybutanoate (Target) Inter->Product SN2 Attack Reagent Methyl 4-bromobutyrate (Electrophile) Reagent->Product Byproduct KBr + KHCO3 Product->Byproduct Side Products

Caption: Figure 1. One-pot synthesis via SN2 nucleophilic substitution. The phenoxide anion attacks the alkyl bromide to form the ether linkage.

Step-by-Step Methodology:
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol) in Acetone (30 mL) . Add Anhydrous K₂CO₃ (20 mmol) .

    • Why: The base deprotonates the phenol to form the phenoxide anion, a strong nucleophile. Acetone is a polar aprotic solvent that favors SN2 reactions.

  • Addition: Add Methyl 4-bromobutyrate (11 mmol) dropwise via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (Reflux) for 12–16 hours .

    • Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The starting phenol spot (Rf ~0.4) should disappear; the product spot (Rf ~0.6) will appear.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol (critical for purity).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[3]

    • Final Step: If necessary, purify via vacuum distillation (bp 101°C @ 1 Torr) or flash column chromatography.

ADME & Safety Profiling (In Silico vs. In Vitro)

For drug development, understanding the metabolic fate is vital. Methyl 4-phenoxybutanoate is a prodrug-like structure.

Metabolic Pathway Prediction
  • Hydrolysis: The methyl ester is rapidly hydrolyzed by carboxylesterases (in liver/plasma) to 4-phenoxybutyric acid .

  • Toxicity: The parent phenol moiety can be toxic if released, but the ether linkage is metabolically stable (unlike esters), meaning the phenoxy group generally remains intact during Phase I metabolism.

Validation Workflow

ValidationWorkflow Start Candidate Molecule (Methyl 4-phenoxybutanoate) InSilico In Silico Prediction (SwissADME / EPISuite) Start->InSilico Step 1: Screen Synthesis Chemical Synthesis (Williamson Ether Protocol) Start->Synthesis Step 2: Make Decision Go / No-Go Decision InSilico->Decision Predictive Filter Analysis Analytical Validation (NMR, IR, GC-MS) Synthesis->Analysis Step 3: Confirm Structure BioAssay In Vitro Stability (Plasma/Esterase Assay) Analysis->BioAssay Step 4: Test Stability BioAssay->Decision Experimental Data

Caption: Figure 2. Integrated workflow for validating computational hits with experimental synthesis and biological testing.

References

  • Molaid Chemical Database. Methyl 4-phenoxybutanoate (CAS 21273-27-8) Physicochemical Properties. Retrieved from

  • Royal Society of Chemistry (RSC). Highly Selective α-Aryloxyalkyl C-H Functionalisation of Aryl Alkyl Ethers (Supplementary Information). (Contains experimental IR/NMR data for Methyl 4-phenoxybutanoate). Retrieved from

  • Google Patents. Systems and methods for regioselective carbonylation of 2,2-disubstituted epoxides (WO2020102816A1). (Describes synthesis and characterization of phenoxybutanoate derivatives). Retrieved from

  • BenchChem. 4-Phenoxybutan-1-ol Technical Guide. (Precursor data and oxidation pathways). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-phenoxybutanoate proper disposal procedures

Standard Operating Procedure: Proper Disposal and Handling of Methyl 4-Phenoxybutanoate Methyl 4-phenoxybutanoate is a critical building block utilized by researchers and drug development professionals in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal and Handling of Methyl 4-Phenoxybutanoate

Methyl 4-phenoxybutanoate is a critical building block utilized by researchers and drug development professionals in the synthesis of complex phenoxyether derivatives and pharmaceutical agents[1]. While highly valuable in organic synthesis, this compound presents distinct environmental and logistical challenges. As a preferred source for laboratory safety, this guide provides a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and final disposal of Methyl 4-phenoxybutanoate.

Physicochemical & Hazard Profile

To effectively manage chemical waste, operators must first understand the quantitative parameters of the substance.

Table 1: Chemical and Hazard Specifications for Methyl 4-Phenoxybutanoate

Property / ParameterSpecification / Data
CAS Number 21273-27-8[2]
Molecular Formula C11H14O3[2]
Molecular Weight 194.23 g/mol [2]
Chemical Class Phenoxy Ester
Primary Environmental Hazard High aquatic toxicity; bioaccumulation potential[3]
Recommended Disposal Method High-temperature incineration via Lab Pack[4]
Incompatible Materials Strong oxidizing agents, strong bases[5]

The Mechanistic Causality of the Hazard

Why is standard drain disposal strictly prohibited for Methyl 4-phenoxybutanoate?

The causality stems directly from the molecule's structure. The esterification of phenoxybutanoic acid significantly increases the molecule's lipophilicity. In aquatic environments, this lipophilic nature allows the ester to rapidly partition into and cross the respiratory membranes (such as the gills) of fish and aquatic invertebrates. The U.S. Environmental Protection Agency (EPA) notes that ester forms of phenoxy compounds are significantly more toxic to aquatic species than their corresponding amine or acid forms, as the esters do not immediately dissociate in water[3].

Because municipal water treatment facilities are not equipped to fully capture or degrade these lipophilic esters, discharging them into the sewer system poses an acute threat to local ecosystems[5]. Therefore, high-temperature incineration is the only self-validating method to ensure complete thermal degradation into harmless carbon dioxide and water.

Operational Disposal Protocols

The following step-by-step methodologies must be integrated into your laboratory's daily operational workflows to ensure compliance with federal and state environmental guidelines.

Protocol A: Routine Liquid Waste Disposal
  • Engineering Controls & PPE: Before initiating disposal, ensure appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat[5]. Perform all transfers inside a certified chemical fume hood to mitigate inhalation risks from any volatile organic compounds (VOCs)[1].

  • Waste Segregation: Collect Methyl 4-phenoxybutanoate liquid waste in a compatible, properly labeled container, such as high-density polyethylene (HDPE) or glass[5]. Crucial Step: Do not mix this ester with strong oxidizing agents or highly acidic/basic waste streams, as this can trigger unwanted exothermic hydrolysis.

  • Labeling: Immediately affix a hazardous waste label to the container. Specify the contents as "Hazardous Waste: Toxic Organic Liquid (Methyl 4-phenoxybutanoate)" and clearly mark the accumulation start date.

  • Storage: Keep the container tightly closed at all times except when adding waste[6]. Store it in a designated secondary containment tray within a flammable/organic storage cabinet.

  • Final Routing: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for a turnkey lab pack service. The waste will be consolidated, packed into larger drums (e.g., 55-gallon), and transported off-site for compliant incineration[4].

Protocol B: Spill Response and Decontamination
  • Containment: In the event of a spill, immediately isolate the area. If the spill occurs outside a hood, ensure maximum room ventilation[5].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[5]. Mechanistic Note: Avoid using combustible absorbents like paper towels or sawdust for large spills, as they can create a fire hazard when stored in waste drums prior to incineration.

  • Collection: Using non-sparking tools, sweep the contaminated absorbent into a heavy-duty hazardous waste bag or a solid waste container. All materials used to clean up the spill must be treated as hazardous waste[6].

  • Decontamination: Wipe the spill area with a solvent-dampened cloth (e.g., isopropanol) to lift any residual lipophilic ester, followed by a standard soap and water wash. Place all used cloths and contaminated PPE into the solid hazardous waste container.

  • Final Routing: Label the container as "Spill Cleanup: Methyl 4-phenoxybutanoate Contaminated Debris" and submit to EHS for thermal destruction.

Disposal Workflow Visualization

The following logical workflow illustrates the decision-making process for handling Methyl 4-phenoxybutanoate waste streams.

G Start Methyl 4-phenoxybutanoate Waste Generation Type Waste Type? Start->Type Liquid Liquid Waste (Pure or Solvent Mix) Type->Liquid Routine Work Spill Spill Cleanup (Vermiculite/Debris) Type->Spill Accidental Release Segregate Segregate in HDPE/Glass Avoid Oxidizers Liquid->Segregate Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Label Label as Hazardous Waste Store in Secondary Containment Segregate->Label Absorb->Label EHS EHS Collection & Turnkey Lab Pack Label->EHS Incinerate High-Temperature Incineration (Thermal Degradation) EHS->Incinerate

Caption: Disposal workflow for Methyl 4-phenoxybutanoate, from waste generation to final thermal degradation.

References

  • Molaid. "Methyl 4-phenoxybutyrate | 21273-27-8." Molaid Chemical Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Environmental Fate and Effects Division's Risk Assessment." Regulations.gov. Available at:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Occupational and Environmental Health. Available at:[Link]

  • Environmental Marketing Services. "Waste Disposal in Laboratory." EMS LLC. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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